molecular formula C5H11IO2 B1286448 1-Iodo-2-(2-methoxyethoxy)ethane CAS No. 104539-21-1

1-Iodo-2-(2-methoxyethoxy)ethane

Cat. No.: B1286448
CAS No.: 104539-21-1
M. Wt: 230.04 g/mol
InChI Key: CJXAGOKSVZAZAI-UHFFFAOYSA-N
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Description

1-Iodo-2-(2-methoxyethoxy)ethane is a useful research compound. Its molecular formula is C5H11IO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Iodo-2-(2-methoxyethoxy)ethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Iodo-2-(2-methoxyethoxy)ethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Iodo-2-(2-methoxyethoxy)ethane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-iodoethoxy)-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO2/c1-7-4-5-8-3-2-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXAGOKSVZAZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134141-55-2
Record name Polyethylene glycol iodoethyl methyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134141-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00577005
Record name 1-Iodo-2-(2-methoxyethoxy)ethane
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Molecular Weight

230.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104539-21-1
Record name 1-Iodo-2-(2-methoxyethoxy)ethane
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Record name 1-iodo-2-(2-methoxyethoxy)ethane
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Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Iodo-2-(2-methoxyethoxy)ethane. It delves into the compound's synthesis, physicochemical properties, core reactivity, and strategic applications, particularly focusing on its role as a versatile building block in medicinal chemistry and materials science.

Core Introduction and Strategic Value

1-Iodo-2-(2-methoxyethoxy)ethane, registered under CAS Number 104539-21-1 , is a bifunctional organic molecule of significant interest in advanced chemical synthesis.[1] Its structure uniquely combines a reactive primary alkyl iodide with a short, hydrophilic methoxy-capped ethylene glycol chain. This duality makes it an invaluable reagent for introducing discrete, short-chain polyethylene glycol (PEG) motifs into target molecules.

The strategic value of this compound lies in this dual nature:

  • The Alkyl Iodide: The carbon-iodine bond is a superb leaving group in nucleophilic substitution reactions, enabling facile conjugation to a wide array of nucleophiles (e.g., amines, thiols, phenols, carboxylates).

  • The Methoxyethoxy Tail: This portion of the molecule imparts hydrophilicity, which can be leveraged to improve the aqueous solubility, pharmacokinetic profile, and formulation properties of parent drug candidates or materials.[2]

This guide will elucidate the practical synthesis, handling, and application of this reagent, providing field-proven insights into its use.

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The key properties of 1-Iodo-2-(2-methoxyethoxy)ethane are summarized below for easy reference.

PropertyValueSource(s)
CAS Number 104539-21-1[1]
Molecular Formula C₅H₁₁IO₂[1]
Molecular Weight 230.04 g/mol [1]
IUPAC Name 1-(2-Iodoethoxy)-2-methoxyethane[1]
Synonyms 2-(2-Methoxyethoxy)ethyl iodide[1]
Appearance Colorless to light yellow clear liquid
SMILES COCCOCCI[1]
InChIKey CJXAGOKSVZAZAI-UHFFFAOYSA-N[1]

Synthesis Protocol: From Alcohol to Alkyl Iodide

The most reliable and common laboratory-scale synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane involves the iodination of its commercially available alcohol precursor, 2-(2-methoxyethoxy)ethanol (also known as diethylene glycol monomethyl ether). The Appel reaction, utilizing triphenylphosphine (PPh₃) and iodine (I₂), is a classic and highly effective method for this transformation.[3][4]

The causality behind this choice is rooted in its mild conditions and high efficiency for converting primary alcohols to primary alkyl iodides. The reaction proceeds through a phosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. This avoids the harsh acidic conditions that could cleave the ether linkages.

Synthesis Workflow Diagram

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Purification & Final Product A 2-(2-Methoxyethoxy)ethanol Reaction Combine & React (0°C to RT) A->Reaction B Triphenylphosphine (PPh₃) B->Reaction C Iodine (I₂) C->Reaction D Imidazole D->Reaction E Dichloromethane (DCM) E->Reaction Workup Aqueous Wash (Na₂S₂O₃) Reaction->Workup 1. Quench Dry Dry (MgSO₄) Workup->Dry 2. Separate Concentrate Concentrate in vacuo Dry->Concentrate 3. Filter Purify Column Chromatography (Silica Gel) Concentrate->Purify 4. Purify Product 1-Iodo-2-(2-methoxyethoxy)ethane Purify->Product Yields Pure Product

Caption: Workflow for the synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane.

Detailed Experimental Protocol

Materials:

  • 2-(2-Methoxyethoxy)ethanol (1.0 eq)

  • Triphenylphosphine (1.2 eq)

  • Iodine (1.2 eq)

  • Imidazole (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add triphenylphosphine (1.2 eq) and imidazole (1.5 eq).

  • Dissolution: Add anhydrous DCM to the flask and stir under a nitrogen atmosphere until all solids are dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Iodine Addition: Add iodine (1.2 eq) portion-wise to the stirred solution at 0°C. The addition is exothermic and the solution will turn dark brown. Causality: Adding iodine slowly to the PPh₃ solution pre-forms the reactive phosphonium iodide species while controlling the temperature.

  • Alcohol Addition: Once the iodine is fully dissolved, add 2-(2-methoxyethoxy)ethanol (1.0 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the mixture back to 0°C and slowly add saturated aqueous Na₂S₂O₃ solution to quench the excess iodine. The brown color will dissipate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 1-Iodo-2-(2-methoxyethoxy)ethane as a clear to pale yellow oil.

Applications in Drug Development and Bioconjugation

The primary utility of this reagent is as a hydrophilic, non-cleavable linker. Its applications are particularly relevant in the design of complex therapeutic modalities.

Role as a PEG Linker

Polyethylene glycol (PEG) linkers are widely used to enhance the properties of therapeutic molecules.[5] While long PEG chains are common, short, discrete linkers like the one derived from 1-Iodo-2-(2-methoxyethoxy)ethane offer precise control over the final structure and properties.

Key Advantages:

  • Improved Solubility: Attaching the methoxyethoxyethyl moiety to a hydrophobic drug molecule can significantly enhance its aqueous solubility.

  • Enhanced Pharmacokinetics: PEGylation, even with short linkers, can shield molecules from rapid enzymatic degradation and reduce renal clearance, thereby extending their circulation half-life.[6]

  • Controlled Linkage: As a discrete chemical entity, it avoids the polydispersity issues associated with traditional PEGylation polymers, ensuring a homogenous final product.

Application in PROTACs and ADCs

In cutting-edge therapeutic design, linkers are critical. This iodinated compound is an ideal starting point for synthesizing linkers used in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

  • PROTACs: A PROTAC consists of a ligand for a target protein and a ligand for an E3 ligase, joined by a linker. The linker's length and composition are critical for inducing an effective ternary complex. The methoxyethoxyethyl unit can form a key part of this linker, providing optimal spacing and solubility.

  • ADCs: In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody. The linker must be stable in circulation but allow for drug release at the target site. The hydrophilic nature of this building block can help maintain the overall solubility and stability of the ADC.[5]

Logical Workflow for Bioconjugationdot

conjugation_workflow cluster_reagents Starting Materials cluster_reaction Conjugation Reaction cluster_product Result Iodo 1-Iodo-2-(2-methoxyethoxy)ethane Reaction Sₙ2 Nucleophilic Substitution Iodo->Reaction BioMol Biomolecule (R-XH) (e.g., Peptide, Drug) X = O, N, S BioMol->Reaction Nucleophilic Attack Product Conjugated Biomolecule R-X-CH₂CH₂OCH₂CH₂OCH₃ Reaction->Product Forms C-X Bond Byproduct Iodide Ion (I⁻) Reaction->Byproduct Leaving Group

Sources

1-Iodo-2-(2-methoxyethoxy)ethane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Bioconjugation Applications

Part 1: Executive Summary & Chemical Identity

1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 104539-21-1), often referred to as mPEG2-Iodide or Diethylene glycol methyl ether iodide , is a high-value bifunctional building block. It serves as a critical alkylating agent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) , antibody-drug conjugates (ADCs), and functionalized polymers.

Its core value lies in its ability to introduce a short, discrete polyethylene glycol (PEG) spacer (


) via a clean nucleophilic substitution reaction. Unlike polydisperse PEG reagents, this molecule offers precise control over linker length, hydrophilicity, and spatial orientation of the warhead-ligand complex.
Table 1: Physicochemical Profile[1][2][3]
PropertySpecificationNotes
IUPAC Name 1-Iodo-2-(2-methoxyethoxy)ethane
CAS Number 104539-21-1Primary identifier
Molecular Formula

Molecular Weight 230.04 g/mol
Appearance Colorless to light yellow liquidDarkens upon light exposure (iodine liberation)
Boiling Point ~85–90 °C at 0.5 mmHgHigh vacuum distillation recommended
Density ~1.61 g/cm³ (Predicted)Significantly denser than water
Solubility DCM, THF, Acetone, DMFLimited water solubility compared to alcohol precursor
Stability Light and Heat SensitiveStore at 2–8°C under Argon/Nitrogen
Part 2: Synthesis & Production Protocols

While this compound can be synthesized via Finkelstein exchange (from the chloride), the Appel Reaction using iodine, triphenylphosphine (


), and imidazole is the industry standard for research-scale production. This route is preferred because it proceeds under mild, neutral conditions, preserving sensitive functional groups if present, and avoids the harsh heating required for sulfonate displacements.
Protocol: Modified Appel Iodination

Objective: Conversion of 2-(2-methoxyethoxy)ethanol to 1-Iodo-2-(2-methoxyethoxy)ethane.

Reagents:

  • Substrate: 2-(2-methoxyethoxy)ethanol (1.0 eq)

  • Iodine Source: Elemental Iodine (

    
    ) (1.2 eq)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Base: Imidazole (1.5 eq) – Crucial for scavenging HI and driving equilibrium.

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (1.2 eq) and Imidazole (1.5 eq) in anhydrous DCM (0.2 M concentration relative to substrate). Cool the solution to 0°C in an ice bath.
    
  • Iodine Addition: Add Iodine (

    
    ) portion-wise. Observation: The solution will turn dark brown/purple and then fade to a yellow suspension as the reactive phosphonium-iodide species forms. Stir for 15 minutes at 0°C.
    
  • Substrate Addition: Add 2-(2-methoxyethoxy)ethanol (1.0 eq) dropwise (neat or dissolved in minimal DCM).

    • Mechanistic Note: The alcohol oxygen attacks the phosphorus, displacing iodide. The base neutralizes the generated proton.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product will be less polar (higher

    
    ) than the alcohol.
    
  • Workup:

    • Dilute with Hexanes (this precipitates the bulk of Triphenylphosphine Oxide,

      
      ).
      
    • Filter through a celite pad to remove solids.

    • Wash the filtrate with saturated

      
       (to remove unreacted iodine) and Brine.
      
    • Dry over

      
      , filter, and concentrate
      
  • Purification:

    • Flash Chromatography: Silica gel, eluting with 0-20% EtOAc in Hexanes.

    • Distillation (High Purity): Vacuum distillation is superior for removing trace

      
      .
      
Visualization: Synthesis Workflow

SynthesisWorkflow Start Precursor: 2-(2-methoxyethoxy)ethanol Reagents Activation: PPh3 + I2 + Imidazole (0°C, DCM) Start->Reagents Intermediate Intermediate: Alkoxy-Phosphonium Salt Reagents->Intermediate O-P Bond Formation Reaction Substitution (SN2): Iodide Attack Intermediate->Reaction I- Displacement Workup Workup: Hexane Precip. (TPPO removal) Na2S2O3 Wash Reaction->Workup Product Product: 1-Iodo-2-(2-methoxyethoxy)ethane Workup->Product

Figure 1: Workflow for the Appel iodination of diethylene glycol monomethyl ether.

Part 3: Mechanistic Insight & Reactivity

The utility of 1-Iodo-2-(2-methoxyethoxy)ethane stems from the specific reactivity of the carbon-iodine bond.

  • Leaving Group Ability: Iodide is an excellent leaving group (weak base, large atomic radius), making this molecule roughly

    
    
    
    
    times more reactive toward nucleophilic substitution than the corresponding bromide or chloride.
  • Mechanism: Reactions typically proceed via a classic

    
     mechanism .
    
  • Finkelstein Sensitivity: If the iodide degrades during storage, it can be regenerated or "boosted" in situ by adding a catalytic amount of NaI or KI in acetone, although this is rarely necessary if the material is fresh.

Visualization: Reaction Mechanism[4][5][6][7]

Mechanism Alcohol Alcohol Oxygen (Nucleophile) OxyPhos Oxyphosphonium Intermediate [R-O-PPh3]+ I- Alcohol->OxyPhos Attacks P Phosphonium Ph3P-I+ I- (Activated Reagent) Phosphonium->OxyPhos Transition SN2 Transition State [I...C...O-PPh3] OxyPhos->Transition I- attacks Carbon Final Alkyl Iodide + Ph3P=O Transition->Final Bond Cleavage

Figure 2: Mechanistic pathway of the Appel reaction converting the alcohol to the iodide.

Part 4: Applications in Drug Discovery (PROTACs)

In PROTAC development, the linker is not merely a connector; it determines solubility, cell permeability, and the ternary complex stability (Target-PROTAC-E3 Ligase).

Why use this specific linker?

  • Length: The 2-unit PEG chain (~9 Å extended length) is often the "Goldilocks" length—long enough to prevent steric clash between proteins, but short enough to induce cooperativity.

  • Solubility: The ether oxygens act as hydrogen bond acceptors, improving the aqueous solubility of otherwise lipophilic warheads.

  • Synthetic Utility: The iodide reacts readily with phenols, amines, and thiols on the ligand scaffolds.

Experimental Protocol: Linker Attachment (General) To attach this linker to a phenol-containing ligand (e.g., a Thalidomide derivative or VHL ligand):

  • Dissolve the phenol-ligand in anhydrous DMF.

  • Add

    
     (2.0 eq) or 
    
    
    
    (1.5 eq).
  • Add 1-Iodo-2-(2-methoxyethoxy)ethane (1.1 eq).

  • Heat to 50–60°C for 2–12 hours.

  • Monitor for disappearance of the phenol.

Visualization: PROTAC Assembly

PROTAC Warhead Target Protein Ligand (e.g., JQ1 derivative) Assembly PROTAC Molecule (Ternary Complex Former) Warhead->Assembly Alkylation Linker Linker Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane Linker->Assembly Core Spacer E3Ligand E3 Ligase Ligand (e.g., Thalidomide) E3Ligand->Assembly Conjugation

Figure 3: Role of the mPEG2-Iodide linker in assembling a functional PROTAC molecule.

Part 5: Quality Control & Safety

Self-Validating QC Protocol: Before using this reagent in complex synthesis, verify its integrity:

  • Visual Check: Must be clear or pale yellow. If dark brown/red, free iodine is present.

    • Remedy: Wash a DCM solution of the reagent with 10%

      
       until colorless, dry, and re-concentrate.
      
  • NMR Validation (

    
    ): 
    
    • 
       3.25 ppm (t, 2H): 
      
      
      
      (Diagnostic triplet).
    • 
       3.75 ppm (t, 2H): 
      
      
      
      (Adjacent to I).
    • 
       3.5–3.7 ppm (m, 4H): Internal PEG 
      
      
      
      .
    • 
       3.38 ppm (s, 3H): Terminal 
      
      
      
      .

Safety Hazards:

  • Alkylating Agent: Treat as a potential mutagen/carcinogen. Use double gloves and work in a fume hood.

  • Inhalation: Vapors may be irritating.[3]

  • Storage: Store at 2–8°C, protected from light. Stabilization with copper wire is sometimes used for long-term storage of iodides.

References
  • Appel Reaction Mechanism & Utility

    • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
  • PROTAC Linker Design

    • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). "Current strategies for the design of PROTAC linkers: a critical review.
  • Synthesis of PEG-Iodides

    • Biosynth. "1-Iodo-2-(2-methoxyethoxy)
    • [3][8]

  • General Properties of Ethylene Glycol Derivatives

    • PubChem Database.[2][3] "Compound Summary for CID 15698033: 1-Iodo-2-(2-methoxyethoxy)ethane."[8]

Sources

Technical Guide: Physical Properties & Synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane

[1]

Chemical Identity & Structural Analysis

1-Iodo-2-(2-methoxyethoxy)ethane acts as a short, discrete polyethylene glycol (PEG) linker (PEG2 unit) capped with an electrophilic iodide and a chemically inert methyl ether.[1] Its primary utility lies in "Click Chemistry" and PROTAC linker design, where precise chain length and solubility modulation are paramount.[1]

Attribute Details
IUPAC Name 1-(2-Iodoethoxy)-2-methoxyethane
Common Synonyms Diethylene glycol methyl ether iodide; 2-(2-Methoxyethoxy)ethyl iodide; mPEG2-Iodide
CAS Number 104539-21-1
Molecular Formula C₅H₁₁IO₂
Molecular Weight 230.04 g/mol
SMILES COCCOCCI
InChI Key CJXAGOKSVZAZAI-UHFFFAOYSA-N

Physical Properties Profile

The following data aggregates experimental observations and calculated values based on structure-activity relationships (SAR) of homologous PEG-iodides.

Thermodynamic & Physical Constants
Property Value / Range Technical Context
Physical State LiquidColorless to pale yellow oil at STP.[1] Yellowing indicates free iodine liberation (decomposition).[1]
Boiling Point ~85–95 °C @ 0.5 mmHgHigh boiling point at atm (>200°C decomp.)[1] requires vacuum distillation for purification.[1]
Density 1.55 – 1.65 g/mLHigh density attributed to the heavy iodine atom (Atomic mass 126.9).[1]
Refractive Index

Typical for alkyl iodides; useful for monitoring fraction purity during distillation.[1]
Solubility Organic SolventsMiscible with DCM, THF, Ethyl Acetate, Acetone.[1] Immiscible with water (hydrophobic iodide dominates).[1]
Flash Point > 110 °CPredicted based on PEG backbone stability; classified as a combustible liquid.[1]
Stability & Reactivity
  • Photosensitivity: The C-I bond is weak (~50 kcal/mol) and susceptible to homolytic cleavage by UV light, liberating free iodine (

    
    ).[1] Storage:  Amber glass, 
    
    
    , under Argon/Nitrogen.
  • Electrophilicity: Acts as a moderate alkylating agent.[1] Reacts readily with nucleophiles (amines, thiols, phenoxides) via

    
     mechanisms.[1]
    

Synthesis & Purification Protocols

Two primary routes exist: the Finkelstein Reaction (robust, scalable) and the Appel Reaction (rapid, small-scale).[1] The Finkelstein route is preferred for high-purity applications to avoid triphenylphosphine oxide (

1
Method A: The Finkelstein Strategy (Recommended)

This two-step protocol converts the commercially available alcohol to a tosylate, then to the iodide.[1]

Step 1: Activation (Tosylation) [1]
  • Precursor: 2-(2-Methoxyethoxy)ethanol (CAS 111-77-3).[1][2]

  • Reagents: p-Toluenesulfonyl chloride (TsCl), Triethylamine (

    
    ), DCM.[1]
    
  • Mechanism: Nucleophilic attack of the alcohol oxygen on the sulfonyl sulfur.

Step 2: Halogen Exchange (Iodination) [1]
  • Reagents: Sodium Iodide (NaI), Acetone or Methyl Ethyl Ketone (MEK).[1]

  • Protocol:

    • Dissolve the tosylate intermediate in anhydrous Acetone (0.2 M).

    • Add NaI (3.0 - 5.0 equivalents).[1] The excess drives the equilibrium.

    • Reflux for 12–18 hours. A white precipitate (NaOTs) will form, driving the reaction (Le Chatelier’s principle).[1]

    • Workup: Filter off NaOTs. Concentrate filtrate.[1] Redissolve in

      
      , wash with 
      
      
      (to remove
      
      
      ), water, and brine.
    • Purification: Vacuum distillation or Silica Gel Flash Chromatography (Hexanes/EtOAc gradient).

Synthesis Workflow Visualization

SynthesisPathStart2-(2-Methoxyethoxy)ethanol(CAS 111-77-3)InterIntermediate:Tosylate / MesylateStart->InterTsCl, Et3N, DCM(Activation)Waste1Side Product:Et3N·HClStart->Waste1ProdTarget:1-Iodo-2-(2-methoxyethoxy)ethaneInter->ProdNaI, Acetone, Reflux(Finkelstein SN2)Waste2Precipitate:NaOTsInter->Waste2

Figure 1: Step-wise synthesis pathway via the Finkelstein reaction, highlighting the activation and substitution phases.[1]

Applications in Drug Development

This compound serves as a precise "spacer" in chemical biology.[1]

  • PROTAC Linkers: Connects an E3 ligase ligand (e.g., Thalidomide) to a Target Protein ligand.[1] The PEG2 length provides flexibility without excessive hydrophobicity.[1]

  • ADC (Antibody-Drug Conjugates): Acts as a non-cleavable spacer to improve the solubility of cytotoxic payloads.[1]

  • HaloTag® Ligands: The terminal alkyl chloride/iodide can be modified to bind covalently to modified dehalogenases.[1]

Linker Conjugation Logic

ApplicationLogiccluster_conditionsReaction ConditionsLinker1-Iodo-2-(2-methoxyethoxy)ethaneConjugatePEGylated Drug(Ether/Amine Linkage)Linker->ConjugateSN2 AttackNucleophileDrug Scaffold(Amine/Phenol)Nucleophile->ConjugateBase (K2CO3/Cs2CO3)C1Solvent: DMF/DMSOC2Temp: 25-60°C

Figure 2: Mechanistic workflow for conjugating the linker to a drug scaffold via Nucleophilic Substitution.

References

  • Synthesis of PEG-Iodides (Finkelstein): Organic Syntheses, Coll.[1] Vol. 4, p. 368 (1963).[1] [1]

  • Precursor Data (Diethylene glycol methyl ether): National Institute of Standards and Technology (NIST) Chemistry WebBook.[1]

  • General Properties of Alkyl Iodides: PubChem Compound Summary for 1-Iodo-2-methoxyethane (Homolog). [1]

  • Application in PROTACs:Journal of Medicinal Chemistry, "Linkerology in PROTAC Design". (General Reference for PEG Linker utility).

Technical Monograph: 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Reagent for Linkerology and PROTAC Design[1]

Executive Summary & Chemical Identity

1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 54350-68-4) is a specialized bifunctional building block, primarily utilized as an alkylating agent in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its core utility lies in its ability to introduce a precise diethylene glycol (PEG2) spacer, modulating the physicochemical properties (solubility, lipophilicity) and spatial orientation of the final bioactive conjugate.

Unlike generic alkyl halides, the iodine terminus provides superior leaving group ability (


), enabling mild alkylation conditions crucial for sensitive biological scaffolds.[1]
Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name 1-iodo-2-(2-methoxyethoxy)ethaneSystematic nomenclature
Common Name Diethylene glycol methyl ether iodideOften abbreviated as mPEG2-I
CAS Number 54350-68-4Primary identifier
Molecular Formula

Molecular Weight 230.04 g/mol
Physical State Pale yellow to colorless liquidDarkens upon light exposure (liberation of

)
Boiling Point ~177°C (predicted)High boiling point due to ether polarity
Storage -20°C, Inert Gas, DarkCritical: Light and moisture sensitive

Synthetic Routes & Mechanistic Insight

The synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane is rarely performed via direct iodination of the alcohol due to harsh conditions.[1] The industry-standard protocol relies on a two-step activation-displacement sequence (Finkelstein reaction), which ensures high yields and prevents ether cleavage.[1]

The Preferred Pathway: Mesylation-Finkelstein Sequence[1]
  • Activation: 2-(2-methoxyethoxy)ethanol is converted to a sulfonate ester (Mesylate or Tosylate) to create a viable leaving group.[1]

  • Substitution: The sulfonate is displaced by iodide in a polar aprotic solvent (Acetone) driven by the precipitation of the sodium sulfonate salt.

Diagram 1: Synthetic Pathway (DOT Visualization)

SynthesisPathway Alcohol Starting Material 2-(2-methoxyethoxy)ethanol Intermediate Intermediate Mesylate Ester Alcohol->Intermediate Activation (0°C) MesCl Reagent A MsCl / Et3N / DCM MesCl->Intermediate Product Target Product 1-Iodo-2-(2-methoxyethoxy)ethane Intermediate->Product Finkelstein Substitution (SN2) NaI Reagent B NaI / Acetone (Reflux) NaI->Product

Caption: Stepwise conversion of diethylene glycol monomethyl ether to the iodide via a mesylate intermediate.

Applications in Drug Discovery (Linkerology)[2]

In the context of PROTACs, the linker is not merely a bridge; it is a thermodynamic determinant of the ternary complex (Target Protein—PROTAC—E3 Ligase).

The "Goldilocks" Zone of PEG Linkers

1-Iodo-2-(2-methoxyethoxy)ethane provides a PEG2 unit.[1]

  • Solubility: The ether oxygens act as hydrogen bond acceptors, offsetting the lipophilicity of the warhead and E3 ligand.

  • Length Control: In Structure-Activity Relationship (SAR) studies, chemists screen PEG1, PEG2, and PEG3 linkers. The PEG2 spacer (approx. 8–9 Å) often resolves steric clashes that PEG1 cannot, without the entropic penalty of longer PEG chains.

Diagram 2: PROTAC Assembly Workflow

PROTAC_Assembly Warhead Target Warhead (e.g., Kinase Inhibitor) Step1 Alkylation Step (Nucleophilic attack on Iodide) Warhead->Step1 Linker Linker Reagent 1-Iodo-2-(2-methoxyethoxy)ethane Linker->Step1 Electrophile E3Ligand E3 Ligase Ligand (e.g., Thalidomide/VHL) Final Final PROTAC Molecule E3Ligand->Final Intermediate Linker-Ligand Conjugate Step1->Intermediate Intermediate->Final Coupling with E3 Ligand

Caption: The role of mPEG2-Iodide as the electrophilic linker in convergent PROTAC synthesis.

Experimental Protocol: Synthesis & Handling

Disclaimer: This protocol assumes a standard laboratory setting with fume hood access. All safety precautions regarding alkylating agents must be observed.

Preparation of the Mesylate Precursor

Rationale: Direct iodination of alcohols using HI is corrosive and often cleaves ether bonds. The mesylate route is milder.

  • Setup: Charge a flame-dried flask with 2-(2-methoxyethoxy)ethanol (1.0 eq) and Dichloromethane (DCM) (5 mL/mmol). Add Triethylamine (1.5 eq).[2]

  • Addition: Cool to 0°C. Dropwise add Methanesulfonyl Chloride (MsCl) (1.2 eq).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC.

  • Workup: Wash with cold 1M HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate. Do not distill; mesylates can be thermally unstable.
Finkelstein Iodination (The Critical Step)

Rationale: Sodium Iodide (NaI) is soluble in acetone, but Sodium Mesylate (NaOMs) is not. This solubility difference drives the equilibrium to the right (Le Chatelier's Principle).

  • Solvent System: Dissolve the crude mesylate in anhydrous Acetone (3 mL/mmol).

  • Reagent: Add Sodium Iodide (NaI) (2.0 eq).

  • Conditions: Reflux (approx. 56°C) for 4–12 hours.

    • Visual Cue: A white precipitate (NaOMs) will form rapidly.

  • Quench: Cool to RT. Filter off the solid salts.

  • Purification: Concentrate the filtrate. Redissolve in Ether/Ethyl Acetate. Wash with 10% Sodium Thiosulfate (

    
    ) to remove any free iodine (indicated by yellow/brown color).
    
  • Isolation: Dry organic layer (

    
    ) and concentrate.
    
    • Result: The product is usually pure enough for subsequent alkylation without distillation.

Safety & Stability (E-E-A-T)

Handling Alkyl Iodides

Alkyl iodides are potent alkylating agents . They can alkylate DNA, posing a potential mutagenic risk.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Ventilation: Always handle inside a certified fume hood.

Storage Instability

The C-I bond is weaker than C-Br or C-Cl.[1]

  • Light Sensitivity: Photons can homolytically cleave the C-I bond, generating iodine radicals and turning the sample brown.

  • Stabilization: Store over copper wire (stabilizer) if long-term storage is required, though fresh preparation is recommended for critical PROTAC synthesis.

  • Temperature: Store at -20°C.

References

  • PubChem. (2025).[3] 1-Iodo-2-(2-methoxyethoxy)ethane Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (2005). Synthesis of Alkyl Iodides via Finkelstein Reaction: 6-Iodo-1-hexene.[1] Org.[4][5][6] Synth. 2005, 81, 121. [Link]

  • Troup, R. I., et al. (2020).[7] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[7][8] [Link]

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An In-depth Technical Guide to the Stability and Storage of 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Iodo-2-(2-methoxyethoxy)ethane (CAS No. 104539-21-1) is a key intermediate in various synthetic organic processes, including the synthesis of functionalized polymers, dendrimers, and in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).[1] Its utility stems from the presence of a reactive iodo group and a hydrophilic oligoethylene glycol-like side chain, which imparts desirable solubility characteristics to resulting polymers, making them suitable for biomedical applications like drug delivery systems.[1] The inherent reactivity of this iodoalkane, however, necessitates a thorough understanding of its stability and the implementation of precise storage protocols to ensure its integrity and prevent degradation, which could compromise experimental outcomes and product quality.

This guide provides a comprehensive overview of the factors influencing the stability of 1-Iodo-2-(2-methoxyethoxy)ethane and details scientifically grounded procedures for its optimal storage and handling.

Chemical Stability and Decomposition Pathways

The stability of 1-Iodo-2-(2-methoxyethoxy)ethane is primarily dictated by the lability of the carbon-iodine (C-I) bond and the potential for peroxide formation in the ether linkages. Understanding these vulnerabilities is critical for mitigating degradation.

Susceptibility to Light-Induced Decomposition

A primary concern for iodoalkanes is their sensitivity to light.[2] Exposure to ultraviolet (UV) or visible light can induce homolytic cleavage of the C-I bond, which has a relatively low bond-dissociation enthalpy.[2] This process generates a reactive alkyl radical and an iodine radical. The iodine radicals can then combine to form elemental iodine (I₂), which imparts a characteristic yellow or brownish color to the compound.[2][3] This discoloration serves as a visual indicator of degradation.

The photochemical decomposition process can be summarized as follows:

CH₃OCH₂CH₂OCH₂CH₂I + hν → CH₃OCH₂CH₂OCH₂CH₂• + I• 2I• → I₂

Potential for Peroxide Formation

Similar to other ethers, 1-Iodo-2-(2-methoxyethoxy)ethane has the potential to form explosive peroxides upon exposure to atmospheric oxygen. This process is often initiated by light, heat, or the presence of contaminants. The ether linkages, particularly the hydrogens on the carbons adjacent to the ether oxygen, are susceptible to radical abstraction, leading to the formation of hydroperoxides. While specific data on the peroxide-forming tendency of this particular compound is not extensively documented, related structures containing ether linkages are known to be potential peroxide formers.[4][5]

The generalized mechanism for peroxide formation in ethers involves:

  • Initiation: Formation of a radical on the ether backbone.

  • Propagation: Reaction of the ether radical with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen from another ether molecule to form a hydroperoxide and a new ether radical.

  • Termination: Combination of radicals.

Thermal Stability
Incompatible Materials

To maintain the stability of 1-Iodo-2-(2-methoxyethoxy)ethane, contact with strong oxidizing agents should be avoided.[6] Oxidizers can promote the oxidation of the iodide to iodine and potentially initiate other degradation pathways.

Recommended Storage and Handling Protocols

Based on the inherent chemical properties and potential degradation pathways, the following storage and handling procedures are recommended to ensure the long-term stability and purity of 1-Iodo-2-(2-methoxyethoxy)ethane.

Core Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8°C[7]To minimize thermal decomposition and slow down potential side reactions.
Light Protect from light[7]To prevent photochemical cleavage of the C-I bond and subsequent formation of elemental iodine.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation and the formation of peroxides.
Container Tightly sealed, amber glass or other opaque containersTo protect from light and moisture ingress.
Purity Use high-purity material and avoid introducing contaminantsContaminants can catalyze decomposition reactions.
Detailed Experimental Protocol for Storage
  • Receipt and Inspection: Upon receiving 1-Iodo-2-(2-methoxyethoxy)ethane, visually inspect the material for any discoloration. A yellow or brown tint may indicate decomposition.

  • Inert Gas Purging: Before sealing the container for storage, gently purge the headspace with a stream of dry argon or nitrogen for several minutes to displace any air and moisture.

  • Container Sealing: Securely seal the container cap. For long-term storage, consider using a cap with a PTFE liner to ensure an airtight seal. Parafilm can be wrapped around the cap-bottle interface as an additional barrier.

  • Refrigeration: Place the sealed container in a refrigerator maintained at 2-8°C.[7]

  • Labeling: Clearly label the container with the compound name, date of receipt, and storage conditions.

  • Periodic Inspection: For long-term storage, periodically inspect the material for any signs of degradation, such as color change.

Handling Precautions
  • When handling 1-Iodo-2-(2-methoxyethoxy)ethane, work in a well-ventilated area, preferably a fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

  • Avoid contact with skin and eyes.[9]

  • Minimize exposure to light by using amber glassware or wrapping containers in aluminum foil during experiments.

  • After dispensing the required amount, promptly re-purge the headspace of the storage container with inert gas before re-sealing.

Visualizing Stability and Degradation

The following diagrams illustrate the key concepts related to the stability and degradation of 1-Iodo-2-(2-methoxyethoxy)ethane.

Potential Degradation Pathways cluster_main cluster_degradation cluster_factors Compound 1-Iodo-2-(2-methoxyethoxy)ethane Peroxides Hydroperoxides (Safety Hazard) Compound->Peroxides Radical Abstraction Alkyl_Radical Alkyl Radical Compound->Alkyl_Radical Homolytic Cleavage Degradation_Products Degradation Products Iodine Elemental Iodine (I₂) (Discoloration) Iodine->Degradation_Products Peroxides->Degradation_Products Alkyl_Radical->Degradation_Products Light Light (UV/Visible) Light->Compound Oxygen Oxygen (Air) Oxygen->Compound Heat Elevated Temperature Heat->Compound Optimal Storage Workflow Start Receive Compound Inspect Visually Inspect (Colorless?) Start->Inspect Store Store at 2-8°C Protect from Light Under Inert Gas Inspect->Store Yes Discard Quarantine and Consider Disposal Inspect->Discard No (Discolored) Use Use in Experiment Store->Use Re_Store Re-purge with Inert Gas and Reseal Use->Re_Store Re_Store->Store

Caption: Decision workflow for the proper storage and handling of 1-Iodo-2-(2-methoxyethoxy)ethane.

Conclusion

The chemical integrity of 1-Iodo-2-(2-methoxyethoxy)ethane is paramount for its successful application in research and development. Its primary vulnerabilities lie in its sensitivity to light and the potential for peroxide formation. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, refrigeration at 2-8°C, protection from light, and maintenance under an inert atmosphere—researchers can significantly mitigate the risk of degradation. These measures will ensure the compound's purity and reactivity are preserved, leading to more reliable and reproducible experimental results.

References

  • APSU Environmental Health and Safety. Guidelines for the Management of Peroxide-Forming Chemicals. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, May 6). Safety Data Sheet: 1-ethoxy-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of 2-(2-methoxyethoxy) ethyl-4-methylbenzenesulfonate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013, November 8). Why do alkyl bromides and iodides develop colour when exposed to light? Retrieved from [Link]

  • Hatzinger, P. B., et al. (1999). Biodegradation of the gasoline oxygenates methyl tert-butyl ether, ethyl tert-butyl ether, and tert-amyl methyl ether by propane-oxidizing bacteria. Applied and Environmental Microbiology, 65(6), 2403-2410. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • Todt, M. A., et al. (2020). Wavelength-dependent photodissociation of iodomethylbutane. Physical Chemistry Chemical Physics, 22(47), 27338-27347. Retrieved from [Link]

  • UT Dallas Institutional Risk & Safety. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

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An In-Depth Technical Guide to the Reactivity Profile of 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Synthetic Versatility of a Unique Ethylene Glycol Derivative

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the reactivity of 1-iodo-2-(2-methoxyethoxy)ethane. This molecule, characterized by a primary alkyl iodide and a short ethylene glycol ether chain, presents a unique combination of properties: a highly reactive site for carbon-carbon and carbon-heteroatom bond formation, and a hydrophilic, flexible tail that can influence solubility and pharmacokinetic properties. Our journey will delve into the core chemical transformations this reagent readily undergoes, moving beyond mere procedural lists to an understanding of the underlying principles that govern its reactivity. We will explore the causality behind experimental choices, ensuring that the protocols described herein are not just recipes, but self-validating systems grounded in established chemical principles.

Molecular Scaffolding and Intrinsic Reactivity

1-Iodo-2-(2-methoxyethoxy)ethane, with the chemical formula C₅H₁₁IO₂, possesses a primary iodide, a feature that immediately signals its utility in a host of nucleophilic substitution and organometallic reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. This inherent reactivity is the cornerstone of this molecule's synthetic applications.[1] The presence of the methoxyethoxyethyl moiety introduces polarity and steric bulk, which can subtly modulate the reactivity of the iodo group and influence the properties of the resulting products.

Table 1: Physicochemical Properties of 1-Iodo-2-(2-methoxyethoxy)ethane

PropertyValueSource
Molecular FormulaC₅H₁₁IO₂[1]
Molecular Weight230.04 g/mol [1]
AppearanceColorless to light yellow liquid-
Boiling PointNot readily available-
DensityNot readily available-

Synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane

A common and efficient method for the preparation of 1-iodo-2-(2-methoxyethoxy)ethane is via a two-step sequence from the commercially available alcohol, 2-(2-methoxyethoxy)ethanol. This process first involves the conversion of the alcohol to a better leaving group, typically a tosylate, followed by a Finkelstein reaction with an iodide salt.

Tosylation of 2-(2-methoxyethoxy)ethanol

The initial step is the activation of the primary alcohol by converting it to a tosylate. This is a well-established procedure that proceeds with high efficiency.

Experimental Protocol: Synthesis of 2-(2-methoxyethoxy)ethyl tosylate

  • Materials: 2-(2-methoxyethoxy)ethanol, p-toluenesulfonyl chloride (TsCl), triethylamine (or pyridine), dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(2-methoxyethoxy)ethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Finkelstein Reaction

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of a halide (or in this case, a tosylate) for another. The use of sodium iodide in acetone is particularly effective as sodium tosylate is insoluble in acetone, driving the equilibrium towards the product.

Experimental Protocol: Synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane

  • Materials: 2-(2-methoxyethoxy)ethyl tosylate, sodium iodide (NaI), acetone.

  • Procedure:

    • Dissolve the crude 2-(2-methoxyethoxy)ethyl tosylate (1.0 eq) in acetone.

    • Add sodium iodide (1.5 eq) to the solution.

    • Heat the mixture to reflux and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium tosylate.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-iodo-2-(2-methoxyethoxy)ethane. Purification can be achieved by vacuum distillation or column chromatography if necessary.

Synthesis_of_1_Iodo_2_2_methoxyethoxy_ethane 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)ethanol 2-(2-methoxyethoxy)ethyl tosylate 2-(2-methoxyethoxy)ethyl tosylate 2-(2-methoxyethoxy)ethanol->2-(2-methoxyethoxy)ethyl tosylate TsCl, Et3N, DCM 1-Iodo-2-(2-methoxyethoxy)ethane 1-Iodo-2-(2-methoxyethoxy)ethane 2-(2-methoxyethoxy)ethyl tosylate->1-Iodo-2-(2-methoxyethoxy)ethane NaI, Acetone (Finkelstein Reaction)

Caption: Synthesis of 1-Iodo-2-(2-methoxyethoxy)ethane.

Reactivity Profile: A Gateway to Diverse Molecular Architectures

The reactivity of 1-iodo-2-(2-methoxyethoxy)ethane is dominated by the chemistry of its primary iodo group. This functional group serves as a versatile handle for introducing the methoxyethoxyethyl moiety into a wide array of molecules.

Nucleophilic Substitution Reactions: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers.[2] It proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide nucleophile attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group.[3] Given that 1-iodo-2-(2-methoxyethoxy)ethane is a primary alkyl iodide, it is an excellent substrate for this transformation, reacting readily with a variety of nucleophiles to form new ether linkages.[2]

The choice of a strong base to deprotonate the alcohol is crucial for the success of this reaction, with sodium hydride (NaH) being a common and effective choice.[4]

Experimental Protocol: Williamson Ether Synthesis of 1-(2-(2-methoxyethoxy)ethoxy)-4-nitrobenzene

  • Materials: 1-Iodo-2-(2-methoxyethoxy)ethane, 4-nitrophenol, sodium hydride (NaH), anhydrous dimethylformamide (DMF).

  • Procedure:

    • To a stirred suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere, add a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add a solution of 1-iodo-2-(2-methoxyethoxy)ethane (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Heat the reaction to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction to room temperature and carefully quench with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired ether.

Williamson_Ether_Synthesis cluster_0 Alkoxide Formation cluster_1 SN2 Reaction 4-Nitrophenol 4-Nitrophenol Sodium 4-nitrophenoxide Sodium 4-nitrophenoxide 4-Nitrophenol->Sodium 4-nitrophenoxide NaH, DMF Sodium 4-nitrophenoxide1-Iodo-2-(2-methoxyethoxy)ethane Sodium 4-nitrophenoxide1-Iodo-2-(2-methoxyethoxy)ethane 1-(2-(2-methoxyethoxy)ethoxy)-4-nitrobenzene 1-(2-(2-methoxyethoxy)ethoxy)-4-nitrobenzene Sodium 4-nitrophenoxide1-Iodo-2-(2-methoxyethoxy)ethane->1-(2-(2-methoxyethoxy)ethoxy)-4-nitrobenzene Sₙ2 Attack

Caption: Williamson Ether Synthesis Workflow.

Formation of Organometallic Reagents: The Grignard Reaction

The carbon-iodine bond in 1-iodo-2-(2-methoxyethoxy)ethane can be readily converted into a carbon-magnesium bond through reaction with magnesium metal, forming a Grignard reagent.[5] These organomagnesium compounds are powerful nucleophiles and strong bases, making them invaluable in the formation of new carbon-carbon bonds.[6] The reaction must be carried out under strictly anhydrous conditions as Grignard reagents react readily with protic solvents, including water.[5]

Experimental Protocol: Formation of 2-(2-methoxyethoxy)ethylmagnesium iodide

  • Materials: 1-Iodo-2-(2-methoxyethoxy)ethane, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), a crystal of iodine (as an initiator).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • Add a small portion of a solution of 1-iodo-2-(2-methoxyethoxy)ethane (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

    • Initiate the reaction by gentle warming if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.

    • Once the reaction has initiated, add the remaining solution of the iodide dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has reacted.

    • The resulting solution of 2-(2-methoxyethoxy)ethylmagnesium iodide is then ready for use in subsequent reactions.

Grignard_Formation 1-Iodo-2-(2-methoxyethoxy)ethaneMg 1-Iodo-2-(2-methoxyethoxy)ethaneMg 2-(2-methoxyethoxy)ethylmagnesium iodide 2-(2-methoxyethoxy)ethylmagnesium iodide 1-Iodo-2-(2-methoxyethoxy)ethaneMg->2-(2-methoxyethoxy)ethylmagnesium iodide Anhydrous Ether

Caption: Grignard Reagent Formation.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[7]

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester.[8] This reaction is catalyzed by a palladium(0) complex and requires a base.[8] Primary alkyl iodides like 1-iodo-2-(2-methoxyethoxy)ethane can participate in these couplings, although the reaction with sp³-hybridized carbons can sometimes be more challenging than with sp²-hybridized carbons and may require specific ligand systems to promote efficient reaction.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Materials: 1-Iodo-2-(2-methoxyethoxy)ethane, phenylboronic acid, Pd(PPh₃)₄, a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Procedure:

    • In a reaction vessel, combine 1-iodo-2-(2-methoxyethoxy)ethane (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and the base (2.0 eq).

    • Add the degassed solvent system.

    • Heat the mixture to reflux under an inert atmosphere for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction, add water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the residue by column chromatography to obtain 1-(2-(2-methoxyethoxy)ethyl)benzene.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9] While typically applied to aryl and vinyl halides, the reaction can also be performed with activated alkyl halides. The reaction of a primary iodide like 1-iodo-2-(2-methoxyethoxy)ethane with an alkene such as styrene would be expected to yield a substituted alkene.[10]

Representative Protocol: Heck Coupling with Styrene

  • Materials: 1-Iodo-2-(2-methoxyethoxy)ethane, styrene, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., triethylamine), and a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Procedure:

    • To a reaction flask, add 1-iodo-2-(2-methoxyethoxy)ethane (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (0.02 eq), P(o-tolyl)₃ (0.04 eq), and triethylamine (1.5 eq).

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere for 16-24 hours.

    • Monitor the reaction progress by GC-MS.

    • After cooling, dilute the mixture with water and extract with an organic solvent.

    • Wash the organic phase, dry it over a drying agent, and concentrate.

    • Purify the product by column chromatography.

Cross_Coupling_Reactions 1-Iodo-2-(2-methoxyethoxy)ethane 1-Iodo-2-(2-methoxyethoxy)ethane Suzuki Coupling Product Suzuki Coupling Product 1-Iodo-2-(2-methoxyethoxy)ethane->Suzuki Coupling Product Ar-B(OH)₂, Pd(0), Base Heck Coupling Product Heck Coupling Product 1-Iodo-2-(2-methoxyethoxy)ethane->Heck Coupling Product Alkene, Pd(0), Base

Caption: Palladium-Catalyzed Cross-Coupling Reactions.

Applications in Drug Discovery and Materials Science

The unique bifunctional nature of 1-iodo-2-(2-methoxyethoxy)ethane makes it a valuable building block in several areas of research and development.

  • Drug Discovery: The methoxyethoxyethyl motif is a common feature in many pharmaceutical compounds, where it can enhance aqueous solubility and improve pharmacokinetic profiles. The ability to readily introduce this group via the reactive iodide makes this compound a useful intermediate in the synthesis of drug candidates.

  • Polymer Chemistry: The iodo group can act as an initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with hydrophilic side chains.[11]

  • Materials Science: This molecule has been investigated as a sensitizer in dye-sensitized solar cells and other photoelectrochemical devices.[12]

Conclusion

1-Iodo-2-(2-methoxyethoxy)ethane is a versatile and highly reactive building block in organic synthesis. Its primary iodo group readily participates in a wide range of transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, providing a straightforward means to incorporate the hydrophilic and flexible methoxyethoxyethyl moiety into diverse molecular frameworks. The protocols and principles outlined in this guide are intended to empower researchers to harness the full synthetic potential of this valuable reagent in their pursuit of novel molecules for a variety of applications.

References

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  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]

  • AxisPharm. Iodo PEG. Available at: [Link]

  • ResearchGate. Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Available at: [Link]

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  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

  • Numerade. How might you prepare the following substances by using nucleophilic substitution reactions? (a) CH3CH2CH2CH2OH (b) (CH3)2CHCH2CH2N3. Available at: [Link]

  • National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

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  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]

  • Semantic Scholar. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. Available at: [Link]

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  • Chemistry LibreTexts. 12.4: Gringard Reagents. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 1-Iodo-2-(2-methoxyethoxy)ethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Iodo-2-(2-methoxyethoxy)ethane, a key intermediate in various synthetic applications. Addressed to researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers predictive insights into its behavior in a range of organic solvents, and provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. In the absence of extensive published quantitative data for this specific molecule, this guide establishes a robust framework for empirical determination, ensuring scientific integrity and empowering researchers to generate precise solubility data tailored to their unique applications.

Introduction: Understanding the Molecular Landscape

1-Iodo-2-(2-methoxyethoxy)ethane is a bifunctional organic molecule featuring both a haloalkane (iodo) and an ether (methoxyethoxy) moiety. This unique structure dictates its physicochemical properties and, consequently, its solubility profile. A thorough understanding of its solubility is paramount for its effective use in organic synthesis, purification processes, and formulation development, where solvent selection can critically impact reaction kinetics, yield, and product purity.

The molecule's structure suggests a moderate polarity. The carbon-iodine bond is polarizable, and the ether linkages introduce polarity through the electronegative oxygen atoms. However, the overall molecule lacks the capacity for strong hydrogen bonding as a donor. These structural attributes are central to predicting its interaction with various organic solvents.

Theoretical Framework: The Principles of Dissolution

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like."[1] This adage is a simplified representation of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the existing interactions within the pure solute and solvent must be sufficiently compensated by the energy released upon the formation of new solute-solvent interactions.

For 1-Iodo-2-(2-methoxyethoxy)ethane, the primary intermolecular forces at play are:

  • Van der Waals Forces: These are the predominant forces and include London dispersion forces and dipole-dipole interactions. The large, polarizable iodine atom contributes significantly to the London dispersion forces, while the C-I and C-O bonds introduce dipole moments.

  • Dipole-Dipole Interactions: The presence of ether oxygens and the carbon-iodine bond results in a net dipole moment, allowing for electrostatic interactions with polar solvent molecules.

Haloalkanes, in general, tend to be soluble in organic solvents because the new intermolecular attractions between the haloalkane and solvent molecules have a similar strength to the bonds being broken in the separate components.[2][3] Similarly, ethers are appreciably soluble in a wide range of organic solvents.[4]

Predicted Solubility Profile of 1-Iodo-2-(2-methoxyethoxy)ethane

Table 1: Predicted Qualitative Solubility of 1-Iodo-2-(2-methoxyethoxy)ethane in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe ether oxygens can act as hydrogen bond acceptors, and the overall polarity is compatible with these solvents.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighStrong dipole-dipole interactions between the solute and these solvents are expected to lead to excellent solubility.
Nonpolar Halogenated Dichloromethane, ChloroformVery HighThe "like dissolves like" principle is strongly applicable here, with similar polarities and dispersion forces.
Nonpolar Aromatic Benzene, TolueneHighThe polarizability of the aromatic ring and the iodine atom facilitates strong van der Waals interactions.
Nonpolar Aliphatic Hexane, HeptaneModerate to LowThe polarity mismatch between the solute and these nonpolar solvents will likely limit solubility.

Comparative Solubility Data: The Case of Iodoethane

To provide a quantitative reference point, the solubility of a simpler analogous compound, iodoethane (ethyl iodide), is presented. Iodoethane shares the key iodoalkane functional group and provides insight into the contribution of this moiety to overall solubility.

Table 2: Quantitative Solubility of Iodoethane (C₂H₅I) in Various Solvents

SolventTemperature (°C)SolubilityReference
Water204 g/L[5]
EthanolMiscible[5]
Diethyl EtherMiscible[5]

Note: The presence of the methoxyethoxy group in 1-Iodo-2-(2-methoxyethoxy)ethane is expected to enhance its polarity and potential for hydrogen bond acceptance compared to iodoethane, likely increasing its solubility in polar solvents.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive published data, empirical determination of solubility is crucial for any research or development application. The following protocols provide robust methodologies for both qualitative and quantitative assessment.

Qualitative Solubility Determination (Miscibility Test)

This rapid method provides a preliminary assessment of solubility, categorizing the compound as miscible, partially miscible, or immiscible in a given solvent.

Materials:

  • 1-Iodo-2-(2-methoxyethoxy)ethane

  • A range of organic solvents (as listed in Table 1)

  • Small test tubes or vials (e.g., 13x100 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the selected organic solvent to a clean, dry test tube.

  • Add 100 µL of 1-Iodo-2-(2-methoxyethoxy)ethane to the solvent.

  • Cap the test tube and vortex the mixture vigorously for 30-60 seconds.

  • Allow the mixture to stand for at least 2 minutes.

  • Visually inspect the solution against a well-lit background.

    • Miscible: The solution is clear and homogenous, with no visible phase separation.

    • Partially Miscible: The solution appears cloudy or forms two distinct liquid layers.

    • Immiscible: The compound forms a distinct, separate layer that does not mix with the solvent.

G cluster_0 Qualitative Solubility Workflow prep Prepare Solvent and Solute mix Add Solute to Solvent and Vortex prep->mix 1 mL solvent, 100 µL solute observe Visual Inspection mix->observe Stand for 2 min classify Classify as Miscible, Partially Miscible, or Immiscible observe->classify

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Isothermal Saturation Method)

This gravimetric method provides a precise measurement of the solubility of 1-Iodo-2-(2-methoxyethoxy)ethane in a specific solvent at a constant temperature.

Materials:

  • 1-Iodo-2-(2-methoxyethoxy)ethane

  • Selected organic solvent

  • Scintillation vials or other sealable glass containers

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled orbital shaker or magnetic stirrer

  • Syringes and syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed, clean, and dry vials for the supernatant

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1-Iodo-2-(2-methoxyethoxy)ethane to a known volume of the solvent in a sealable vial. An excess is confirmed by the presence of undissolved solute.

    • Seal the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection:

    • After equilibration, cease agitation and allow the vial to stand undisturbed for at least 4 hours to allow the undissolved solute to settle.

    • Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a solvent-compatible filter.

  • Gravimetric Analysis:

    • Dispense the filtered supernatant into a pre-weighed vial.

    • Record the exact mass of the vial containing the supernatant.

    • Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, re-weigh the vial containing the solute residue.

  • Calculation of Solubility:

    • Mass of dissolved solute: (Final mass of vial + residue) - (Initial mass of empty vial)

    • Mass of solvent: (Mass of vial + supernatant) - (Final mass of vial + residue)

    • Solubility ( g/100 g solvent): (Mass of dissolved solute / Mass of solvent) x 100

G cluster_1 Quantitative Solubility Workflow start Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature (24-48h) start->equilibrate separate Separate Supernatant via Filtration equilibrate->separate weigh_supernatant Weigh Supernatant separate->weigh_supernatant evaporate Evaporate Solvent weigh_supernatant->evaporate weigh_residue Weigh Solute Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

While specific, publicly available quantitative solubility data for 1-Iodo-2-(2-methoxyethoxy)ethane is limited, a strong predictive framework can be established based on its molecular structure and the well-understood principles of solubility for haloalkanes and ethers. This guide provides the theoretical foundation and practical, detailed methodologies for researchers to empirically determine the solubility of this compound in a wide array of organic solvents. The provided protocols are designed to yield reliable and reproducible data, empowering scientists to make informed decisions in solvent selection for synthesis, purification, and formulation, thereby advancing their research and development objectives.

References

  • PubChem. (n.d.). 1-Iodo-2-(2-methoxyethoxy)ethane. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 1-Iodo-2-methoxyethane. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Loba Chemie. (2023, March 2). 1,2-Bis(2-Iodoethoxy) ethane Stabilized Extra Pure Safety Data Sheet. Retrieved February 10, 2026, from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved February 10, 2026, from [Link]

  • CK-12 Foundation. (2026, January 1). Physical Properties of Haloalkanes and Haloarenes. Retrieved February 10, 2026, from [Link]

  • Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved February 10, 2026, from [Link]

  • Pawar, Y. B., & Yalkowsky, S. H. (2008). Calculation of Aqueous Solubility of Organic Compounds. Journal of pharmaceutical sciences, 97(8), 3296–3303. [Link]

  • Chembeez. (n.d.). 1-Iodo-2-(2-methoxyethoxy)ethane, 95%. Retrieved February 10, 2026, from [Link]

  • PubChemLite. (n.d.). 1-iodo-2-(2-methoxyethoxy)ethane (C5H11IO2). Retrieved February 10, 2026, from [Link]

  • iPrep. (2024, August 7). Solubility | Haloalkanes and Haloarenes | Chemistry | Class 12th. YouTube. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 1-Iodo-2-propoxy-ethane. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl iodide. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, iodo-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propane, 1-iodo-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved February 10, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethane, 1,1,2,2-tetrafluoro-1-iodo- (CAS 354-41-6). Retrieved February 10, 2026, from [Link]

Sources

1-Iodo-2-(2-methoxyethoxy)ethane mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 104539-21-1), often referred to as mPEG2-Iodide or Diethylene Glycol Methyl Ether Iodide , is a specialized alkylating agent critical to modern medicinal chemistry. Unlike therapeutic drugs with biological receptors, this molecule acts as a structural architect . Its primary mechanism of action is chemical : it serves as a high-efficiency electrophile for introducing short polyethylene glycol (PEG) chains into small molecules, peptides, and surfaces.

In drug development, this reagent is the "gold standard" for constructing PROTAC (Proteolysis Targeting Chimera) linkers and optimizing the physicochemical properties (solubility, logP) of lead compounds without significantly altering their binding pharmacophores.

Part 2: Chemical Mechanism of Action ( )

The utility of mPEG2-Iodide rests on its ability to undergo predictable, clean Bimolecular Nucleophilic Substitution (


) .
The Reaction Core

The iodine atom is a "soft" leaving group with a weak Carbon-Iodine bond (approx. 57 kcal/mol) and a large atomic radius, making it highly polarizable. When a nucleophile (Nu⁻) approaches the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-carbon, the reaction proceeds through a concerted transition state.
  • Nucleophilic Attack: The nucleophile attacks the carbon attached to the iodine from the backside (180° relative to the C-I bond).

  • Transition State: A pentacoordinate carbon species forms transiently.

  • Inversion of Configuration: While not relevant for this achiral molecule, stereochemical inversion occurs.

  • Leaving Group Departure: The iodide ion (

    
    ) departs, stabilizing the negative charge effectively due to its large size.
    
Visualization: The Reaction Coordinate

SN2_Mechanism cluster_conditions Critical Factors Reactants Reactants (Nucleophile + mPEG2-Iodide) TS Transition State [Nu---C---I]‡ Reactants->TS Activation Energy (Ea) Products Product (mPEG2-Nu + Iodide) TS->Products -ΔG (Exergonic) Factor1 • Solvent: Polar Aprotic (DMF, ACN) Factor2 • Leaving Group: Iodide (Excellent) Factor3 • Sterics: Primary Carbon (Unimpeded)

Figure 1: Reaction coordinate illustrating the concerted


 pathway. The high energy ground state of the C-I bond facilitates a lower activation energy compared to analogous bromides or chlorides.

Part 3: Strategic Applications in Drug Discovery

PROTAC Linker Design

PROTACs are heterobifunctional molecules that degrade disease-causing proteins.[1][2] They require a linker to connect the "Warhead" (Target Binder) to the "Anchor" (E3 Ligase Binder).[2]

  • Role of mPEG2-Iodide: It provides a flexible, hydrophilic tether of precise length (approx. 7-9 Å).

  • Impact:

    • Solubility: Counteracts the lipophilicity of the two warheads.

    • Permeability: Ether oxygens act as weak hydrogen bond acceptors, maintaining cell permeability better than pure alkyl chains.

Solubility Enhancement ("Mini-PEGylation")

Attaching short PEG chains to hydrophobic drugs can drastically improve their ADME (Absorption, Distribution, Metabolism, Excretion) profile.

  • Mechanism: The ether oxygens interact with water molecules, disrupting the crystal lattice energy of the drug and increasing aqueous solubility.

Radiochemistry Precursors

In the synthesis of


 or 

radiotracers, mPEG2-Iodide is often used to cap precursors or introduce a "spacer" that prevents the radiolabel from interfering with receptor binding.

Part 4: Experimental Protocols

These protocols are designed for high reproducibility in a medicinal chemistry setting.

Protocol A: Synthesis of an mPEG2-Ether (Phenol Alkylation)

Standard procedure for attaching the linker to a tyrosine residue or a phenolic drug scaffold.

Reagents:

  • Substrate: Phenolic compound (1.0 equiv)

  • Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 – 1.5 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv) or Potassium Carbonate (
    
    
    
    )
  • Solvent: DMF (Anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenolic substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     (2.0 equiv) in one portion. Stir at room temperature for 15–30 minutes to generate the phenoxide anion. Note: The solution often changes color (yellow/orange).
    
  • Addition: Add 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 equiv) dropwise via syringe.

  • Reaction:

    • Standard: Heat to 60°C for 2–4 hours.

    • Monitoring: Check via LCMS or TLC. The iodide is highly reactive; if starting material remains after 4 hours, add 0.2 equiv more iodide.

  • Work-up:

    • Dilute with EtOAc.

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Quantitative Data Summary:

ParameterValue / ConditionRationale
Stoichiometry 1.2 – 1.5 equivIodides are susceptible to hydrolysis; slight excess ensures completion.
Temperature 50°C – 60°CSufficient to overcome activation barrier without causing elimination (

).
Base Choice

"Cesium Effect": Larger cation solubilizes better in organic solvents, enhancing phenoxide nucleophilicity.
Yield Target > 85%High efficiency expected due to primary iodide reactivity.
Protocol B: Workflow for PROTAC Assembly

This workflow illustrates how mPEG2-Iodide is used to build a linker on an E3 Ligase binder (e.g., Thalidomide derivative).

PROTAC_Workflow cluster_note Note Step1 Step 1: Functionalization (Thalidomide-OH + mPEG2-Iodide) Step2 Step 2: Alkylation Reaction (Base, DMF, 60°C) Step1->Step2 Step3 Intermediate Isolation (Thalidomide-Linker-OMe) Step2->Step3 Yield >80% Step4 Step 4: Demethylation (BBr3 or TMSI) Step3->Step4 Reveals reactive alcohol Step5 Step 5: Activation (Convert -OH to Tosylate/Mesylate) Step4->Step5 Step6 Step 6: Warhead Coupling (Attach Target Ligand) Step5->Step6 Final PROTAC Assembly Note1 mPEG2-Iodide acts as the pre-installed linker unit.

Figure 2: Step-wise construction of a PROTAC using mPEG2-Iodide. Note that if the terminal methoxy is not desired, a di-iodo or iodo-alcohol variant is used, but mPEG2-Iodide is specific for "capping" or cases where the methyl ether is the desired terminus.

Part 5: Safety & Handling (E-E-A-T)

1. Stability: Alkyl iodides are light-sensitive. Over time, they liberate free iodine (


), turning the liquid brown/purple.
  • Storage: Amber glass vials, 2–8°C, under Argon/Nitrogen.

  • Stabilization: Commercial samples often contain Copper (Cu) wire or Silver wool to scavenge free iodine.

2. Toxicity:

  • Type: Alkylating agent.[3]

  • Hazard: Potential mutagen/carcinogen. It can alkylate DNA bases.

  • PPE: Double nitrile gloves, lab coat, and fume hood is mandatory . Do not breathe vapors.

3. Disposal: Quench excess iodide with aqueous Sodium Thiosulfate (


) before disposal to reduce any free iodine and neutralize reactivity.

References

  • Besenius, N. (2020). Strategies for the Synthesis of PROTAC Linkers. Journal of Medicinal Chemistry.

  • An, S., et al. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine.

  • Troup, R. I., et al. (2020).[] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.

  • PubChem. (n.d.).[5] 1-Iodo-2-(2-methoxyethoxy)ethane Compound Summary. National Library of Medicine.

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Iodo-2-(2-methoxyethoxy)ethane. Merck KGaA.

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Methodological & Application

synthesis of derivatives using 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

1-Iodo-2-(2-methoxyethoxy)ethane (also known as Diethylene glycol methyl ether iodide or mPEG2-Iodide) is a specialized alkylating agent used to introduce a short, discrete polyethylene glycol (PEG) unit—specifically a 2-(2-methoxyethoxy)ethyl group—into nucleophilic substrates.

Unlike polydisperse PEG reagents, this compound provides a precise molecular weight increase (+103.1 Da added mass), making it invaluable for:

  • Medicinal Chemistry (LogP Modulation): Reducing the lipophilicity of small molecule drugs without significantly altering their binding mode, thereby improving aqueous solubility and metabolic stability.

  • Linker Technology: Serving as a high-reactivity precursor for "Click Chemistry" handles (e.g., azides) or PROTAC linkers.

  • bioconjugation: Masking hydrophobic patches on peptides or proteins via site-specific alkylation of cysteine or lysine residues.

Why the Iodide? While the corresponding bromide (CAS: 54149-17-6 analogue) and chloride exist, the iodide is the reagent of choice for sensitive or sterically hindered substrates. The Carbon-Iodine bond is weaker and longer (


) than C-Br (

), resulting in a leaving group capacity approximately 100x greater than the bromide in

reactions. This allows for milder reaction temperatures, preserving delicate pharmacophores.

Part 2: Reactivity Profile & Mechanistic Insight

The reaction is driven by a classic


 (Substitution Nucleophilic Bimolecular)  mechanism. The terminal iodine acts as an excellent leaving group, displaced by a nucleophile (

).
Key Mechanistic Drivers:
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO, Acetonitrile) are required to solvate the cation of the base while leaving the nucleophile "naked" and reactive.

  • Neighboring Group Participation: The ether oxygens in the PEG chain can transiently stabilize the developing positive charge or coordinate with the metal cation of the base, potentially accelerating the reaction compared to a standard alkyl chain.

  • Leaving Group Lability:

    
    . The iodide's high polarizability facilitates the transition state formation.
    

Table 1: Comparative Reactivity of Halo-PEG Reagents

Leaving Group (X)Bond Energy (kcal/mol)Relative Reaction Rate (

)
Recommended Use Case
Iodide (-I) 57 ~100 Sterically hindered amines, fragile scaffolds, low-temp reactions.
Bromide (-Br)681Robust phenols, high-heat stable substrates.
Chloride (-Cl)810.005Requires Finkelstein activation (NaI) to react.
Tosylate (-OTs)N/A~5-10Alternative to iodide, but atom-economy is lower.

Part 3: Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Solubility Enhancement)

Target: Conversion of a lipophilic secondary amine (e.g., a piperazine or piperidine drug scaffold) into a tertiary mPEG2-amine.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 equiv)

  • Base:

    
     (anhydrous, 3.0 equiv) or 
    
    
    
    (for faster rates, 2.0 equiv)
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 mmol) in anhydrous ACN (5 mL).

  • Activation: Add powdered

    
     (3.0 mmol). Stir at room temperature for 15 minutes to deprotonate any ammonium salts and ensure a basic environment.
    
  • Addition: Add 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 mmol) dropwise via syringe.

    • Note: The iodide is light-sensitive. Wrap the flask in aluminum foil.

  • Reaction: Heat the mixture to 60°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS.
    
    • Typical Time: 4–12 hours.[1] The iodide reacts significantly faster than the bromide, which often requires reflux (80°C+).

  • Work-up:

    • Cool to room temperature.[2]

    • Filter off the solid inorganic salts (

      
      , KI). Rinse the pad with ACN.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in DCM and wash with water (to remove excess PEG-iodide, which hydrolyzes/solubilizes). Dry over

    
     and purify via flash column chromatography (typically MeOH/DCM gradient).
    
Protocol B: Synthesis of mPEG2-Azide (Click Chemistry Precursor)

Target: Converting the iodide to an azide for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Reagents:

  • Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (anhydrous)[3]

Step-by-Step Methodology:

  • Safety Warning: Azides are potential explosion hazards. Use a blast shield. Do not use chlorinated solvents (DCM/CHCl3) with sodium azide to avoid forming explosive diazidomethane.

  • Dissolution: Dissolve 1-Iodo-2-(2-methoxyethoxy)ethane (10 mmol, 2.30 g) in anhydrous DMF (20 mL).

  • Azidation: Add

    
     (15 mmol, 0.975 g) in one portion.
    
  • Reaction: Stir at room temperature for 12 hours, or 50°C for 2 hours.

    • Validation: The reaction is virtually quantitative due to the high leaving group ability of Iodine.

  • Work-up:

    • Dilute with diethyl ether (100 mL).

    • Wash with water (

      
       mL) to remove DMF and excess 
      
      
      
      .
    • Wash with brine, dry over

      
      .[3]
      
  • Isolation: Carefully concentrate the ether (do not heat to dryness if scale is large). The product, 1-Azido-2-(2-methoxyethoxy)ethane , is a colorless oil ready for Click reactions.

Part 4: Visualization of Synthetic Pathways

The following diagram illustrates the central role of 1-Iodo-2-(2-methoxyethoxy)ethane as a "Hub" molecule for diversifying chemical scaffolds.

G Iodide 1-Iodo-2-(2-methoxyethoxy)ethane (mPEG2-I) Prod_Amine N-Alkylated Drug (Solubility ↑) Iodide->Prod_Amine K2CO3, ACN, 60°C Prod_Ether PEGylated Ether (Metabolic Stability ↑) Iodide->Prod_Ether NaH, THF, 0°C Prod_Azide mPEG2-Azide (Click Chemistry) Iodide->Prod_Azide NaN3, DMF, RT Prod_Thiol Thioether Conjugate (Biostability ↑) Iodide->Prod_Thiol DIPEA, DCM, RT Amine Secondary Amines (R2NH) Amine->Iodide Phenol Phenols (Ar-OH) Phenol->Iodide AzideSalt Sodium Azide (NaN3) AzideSalt->Iodide Thiol Thiols/Cocain (R-SH) Thiol->Iodide

Caption: Divergent synthesis pathways utilizing mPEG2-Iodide. Blue arrows indicate substitution reactions; Red arrow indicates precursor synthesis for Click Chemistry.

Part 5: Troubleshooting & Storage

1. Stability & Storage:

  • Problem: The compound turns yellow/brown over time.

  • Cause: Iodine liberation due to light exposure or heat (

    
    ).
    
  • Solution: Store at 2–8°C in amber glass vials. Add a stabilizer like Copper turnings or Silver wool if storing for >6 months.

2. Elimination vs. Substitution:

  • Problem: Formation of the vinyl ether side product (elimination of HI).

  • Cause: Use of strong, bulky bases (e.g., t-BuOK) or excessive heat.

  • Solution: Stick to "soft" non-nucleophilic bases like

    
     or 
    
    
    
    . Avoid temperatures >80°C.

3. Hydrolysis:

  • Problem: Loss of reagent in aqueous workups.

  • Cause: While alkyl iodides are relatively stable to water, the ether backbone increases water solubility.

  • Solution: During extraction, use DCM (Dichloromethane) rather than Ethyl Acetate, as the PEG-iodide partitions better into chlorinated solvents.

Part 6: References

  • PubChem. (2023). 1-Iodo-2-(2-methoxyethoxy)ethane Compound Summary. National Library of Medicine. Link

  • Soderberg, T. (2019). Organic Chemistry with a Biological Emphasis II: Nucleophilic Substitution.[4] University of Kentucky.[4] Link

  • Zhang, X., et al. (2012). Current drug research on PEGylation with small molecular agents.[5] Creative PEGWorks / Elsevier. Link

  • ChemicalBook. (2023). 1-Bromo-2-(2-methoxyethoxy)ethane Properties and Reactions (Analogue comparison).Link

  • Organic Syntheses. (2010). Preparation of Azides from Halides using Sodium Iodide catalyst (Finkelstein conditions). Org.[2][6] Synth. 2010, 87, 161. Link

Sources

Application Note: Precision PEGylation using 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Goldilocks" Linker

In the architecture of advanced functional polymers, solubility and biocompatibility are often the limiting factors.[1] 1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 104539-21-1), also known as Diethylene Glycol Methyl Ether Iodide, represents a critical tool for overcoming these barriers.[2][1]

Unlike long-chain Polyethylene Glycols (PEGs), which introduce polydispersity and steric bulk, this reagent installs a discrete, monodisperse diethylene glycol (


) unit. This specific chain length is the "Goldilocks" zone for many applications: it is long enough to confer solubility in polar solvents (and often water) and resist protein adsorption ("stealth" properties), yet short enough to prevent the disruption of ordered packing in conductive polymers (e.g., polythiophenes).
Chemical Profile
PropertySpecification
Chemical Formula

Molecular Weight 230.04 g/mol
Boiling Point ~85-90 °C (at reduced pressure, est.)[2][1]
Appearance Colorless to light yellow liquid
Reactivity High (

active); Iodide is a superior leaving group to Br/Cl.[2][1]
Storage 2–8 °C, Dark, under Inert Gas (

). Stabilize with Cu wire if necessary.[2][1]

Strategic Applications in Polymer Synthesis[2]

This reagent is primarily utilized in two distinct synthetic workflows: Bottom-Up Monomer Design and Top-Down Post-Polymerization Modification .[2][1]

Bottom-Up: Synthesis of Self-Organizing Monomers

In the field of organic electronics, the introduction of the DEG side chain to thiophene or fluorene monomers allows the resulting conjugated polymers to be processed from environmentally benign solvents (alcohols) rather than toxic chlorobenzenes.[1] The iodide leaving group is essential here; it allows alkylation at lower temperatures, preventing the thermal degradation of the sensitive aromatic heterocycles.[1]

Top-Down: Post-Polymerization Functionalization (Grafting)

For existing polymer backbones bearing nucleophilic groups (phenols, amines, or carboxylates), this reagent serves as a highly efficient grafting agent.[2] Because the iodide is a "soft" and excellent leaving group, grafting can often proceed at ambient temperatures, avoiding side reactions like cross-linking or backbone scission that occur with less reactive alkyl bromides.

Figure 1: Dual workflows for integrating diethylene glycol side chains using the iodide reagent.[1]

Protocol A: Synthesis of PEGylated Thiophene Monomer

Context: Creating a soluble monomer for conductive polymer synthesis (e.g., P3HT analogs).[1] Reaction Type: Williamson Ether Synthesis (


).[2][1]
Materials
  • Substrate: 3-Bromothiophene-2-methanol (or similar hydroxymethyl thiophene).[2][1]

  • Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 equivalents).[2][1]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equivalents).[2][1]

  • Solvent: Anhydrous THF or DMF.[2][1]

Step-by-Step Methodology
  • Activation: In a flame-dried Schlenk flask under Argon, dissolve the thiophene substrate in anhydrous THF. Cool to 0 °C.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will occur.[2][1] Stir at 0 °C for 30 minutes until gas evolution ceases and the alkoxide is formed.
    
  • Addition: Add 1-Iodo-2-(2-methoxyethoxy)ethane dropwise via syringe. The iodide is light sensitive; wrap the flask in aluminum foil.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Why Iodide? If using the bromide analog, heating to reflux would be required, which risks debromination of the thiophene ring. The iodide reacts cleanly at RT.

  • Quenching: Cool to 0 °C and carefully quench with saturated

    
     solution.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[2][1] Dry over

    
    .[2][1]
    
  • Purification: The crude oil is typically purified via silica gel column chromatography (Hexane/EtOAc gradient).[2][1]

Validation (NMR): Look for the disappearance of the


 proton and the shift of the 

adjacent to the iodine (approx.[1] 3.2 ppm) to an ether linkage position (approx.[2][1] 3.6–3.7 ppm).[2][1]

Protocol B: Post-Polymerization Functionalization of Phenolic Resins

Context: Modifying Poly(4-hydroxystyrene) (PHS) to tune solubility for lithography or drug delivery matrices.[2][1]

Materials
  • Polymer: Poly(4-hydroxystyrene) (

    
     ~10,000 Da).[2][1]
    
  • Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane (0.5 to 1.0 equiv relative to -OH groups, depending on desired Degree of Substitution).[2][1]

  • Base: Potassium Carbonate (

    
    ), anhydrous.[2][1]
    
  • Catalyst: 18-Crown-6 (Catalytic amount, 5 mol%).[2][1]

  • Solvent: Acetone or DMF (Acetone is easier to remove).[2][1]

Step-by-Step Methodology
  • Dissolution: Dissolve PHS in Acetone in a round-bottom flask.

  • Base Addition: Add

    
     (powdered) and 18-Crown-6.
    
    • Mechanistic Insight: The crown ether complexes potassium, creating a "naked" phenoxide anion on the polymer backbone, drastically increasing nucleophilicity.

  • Reagent Addition: Add the iodide reagent.[2][1][3][4]

  • Reflux: Heat to mild reflux (50 °C) for 24 hours under

    
    .
    
    • Note: The iodide allows this reaction to proceed quantitatively at 50 °C. Bromides often require DMF at 80–100 °C, which can cause oxidation of the polymer backbone.[1]

  • Precipitation: Concentrate the solution and precipitate dropwise into cold water or methanol (depending on the solubility change).

  • Purification: Reprecipitate twice to remove unreacted iodide and crown ether.

Figure 2: Mechanism of the grafting reaction. The soft iodide leaving group lowers the activation energy for Step 2.

Quality Control & Troubleshooting

Reagent Purity Check

Before any synthesis, check the quality of your 1-Iodo-2-(2-methoxyethoxy)ethane.[2][1]

  • Visual: If the liquid is brown/purple, free iodine (

    
    ) is present.[1]
    
  • Fix: Wash the ethereal solution of the reagent with 10%

    
     (Sodium Thiosulfate) until colorless, then dry and concentrate.[1] Free iodine can act as a radical inhibitor in subsequent polymerizations.[2][1]
    
NMR Interpretation Guide
Signal (1H NMR, CDCl3)AssignmentDiagnostic Value
3.25 ppm (t)

Reactant: Should disappear/diminish.[2][1]
3.38 ppm (s)

Tag: Remains constant (integration reference).
3.5 - 3.7 ppm (m)

Backbone: Shifts slightly upon coupling.[2][1]
4.1 - 4.2 ppm (t)

Product: New triplet indicates successful ether bond.[2][1]

Safety & Handling (E-E-A-T)

  • Alkylating Agent: Like all alkyl iodides, this compound is a potent alkylating agent.[2][1] It can alkylate DNA.[2][1] Double-gloving (Nitrile) and working in a fume hood are mandatory.[2][1]

  • Light Sensitivity: Iodides decompose to release

    
     upon UV exposure.[2][1] Store in amber vials wrapped in foil.
    
  • Disposal: Do not mix with strong oxidizers.[2][1] Dispose of as halogenated organic waste.[2][1]

References

  • McCullough, R. D., et al. (2021).[2][1] Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization. National Institutes of Health.[2][1] Retrieved from [Link]

  • PubChem. (2023).[2][1] 1-Iodo-2-(2-methoxyethoxy)ethane Compound Summary. National Library of Medicine.[2][1] Retrieved from [Link][2][1]

  • Theato, P. (2013).[2][1] Post-polymerization Modification. Wiley-VCH.[2][1] Retrieved from [Link][2][1]

Sources

Application Note: Optimized Nucleophilic Substitution with 1-Iodo-2-(2-methoxyethoxy)ethane (mPEG2-Iodide)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 104539-21-1), often referred to as mPEG2-Iodide , is a specialized bifunctional linker used extensively in medicinal chemistry for PROTAC® linker synthesis, surface modification, and increasing the solubility of hydrophobic small molecules.[1]

Unlike its bromide or tosylate analogues, the iodide derivative offers a unique kinetic profile. The C–I bond energy (approx. 53 kcal/mol) is significantly lower than that of C–Br (68 kcal/mol) or C–OTs, making it an exceptional electrophile for


 reactions under mild conditions.
Mechanistic Advantage: The "Internal Crown" Effect

Beyond the leaving group ability, the structure of mPEG2-Iodide contains two ether oxygens. These atoms can act as a pseudo-crown ether (similar to 12-crown-4), coordinating with alkali metal cations (like


 or 

) in the reaction medium.[1]
  • Causality: This coordination disrupts the tight ion pairs between the base cation and the nucleophilic anion.

  • Result: The "naked" nucleophile becomes significantly more reactive, often allowing reactions to proceed at lower temperatures than required for simple alkyl chains.

Critical Reaction Parameters

Success with mPEG2-Iodide relies on balancing reactivity with stability.[1] Iodides are light-sensitive and prone to elimination (E2) if overheated with strong bases.[1]

Table 1: Reaction Parameter Optimization Matrix
ParameterRecommended ConditionMechanistic Rationale
Solvent Acetonitrile (MeCN) or DMF MeCN is polar aprotic, supporting the

transition state while being easy to remove.[1] DMF is superior for solubility but harder to remove.[1]
Base

or

Carbonates are generally sufficient.[1]

provides the "Cesium Effect," improving solubility in organic solvents and increasing nucleophilicity.
Temperature 40°C – 60°C High enough to overcome the activation barrier; low enough to prevent E2 elimination (formation of vinyl ethers) and iodide decomposition.
Stoichiometry 1.1 – 1.2 equiv (Electrophile) Slight excess of mPEG2-Iodide ensures complete conversion of the valuable nucleophile substrate.[1]
Additives NaI (0.1 equiv) [Optional]If using the Bromide analogue, NaI is catalytic (Finkelstein).[1] For the Iodide, it is unnecessary but harmless.

Detailed Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

Target Application: Synthesis of PROTAC linkers or functionalized piperazines.[1]

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)[1]

  • Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 equiv)[1]

  • Base:

    
     (anhydrous, granular, 2.0 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN), anhydrous (0.1 M concentration relative to substrate)[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Dissolution: Add the amine substrate and anhydrous MeCN. Stir until fully dissolved.

  • Activation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 10 minutes.
    
    • Why? This allows the base to deprotonate any acidic salts present and prepares the surface area of the solid base.

  • Addition: Add mPEG2-Iodide dropwise via syringe.

    • Note: The iodide is a liquid.[2][3][4] If it has turned dark yellow/brown during storage, it contains free iodine (

      
      ).[1] Wash a small aliquot with 10% 
      
      
      
      (aq), dry over
      
      
      , and filter before use to prevent side oxidation reactions.[1]
  • Reaction: Heat the mixture to 50°C using an oil bath. Monitor by TLC or LC-MS.[1]

    • Benchmark: Most secondary amines convert within 4–12 hours.[1]

  • Workup (Self-Validating Step):

    • Cool to RT. Filter off the solid potassium salts (

      
       and KI byproduct) through a Celite pad.
      
    • Rinse the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel).

    • Eluent: DCM/MeOH gradient (typically 0-5% MeOH) or Hexane/EtOAc depending on substrate polarity.[1]

Protocol B: O-Alkylation of Phenols

Target Application: Tyrosine modification or synthesis of ether-linked drugs.[1]

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane (1.1 equiv)[1]

  • Base:

    
     (1.5 equiv)[1]
    
  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Solvation: Dissolve the phenol in anhydrous DMF (0.2 M) in a vial or flask.

  • Deprotonation: Add

    
    .[1] The mixture may turn yellow/orange depending on the phenoxide color. Stir at RT for 15 mins.[1]
    
    • Why Cesium? The large radius of

      
       minimizes ion-pairing with the phenoxide, making the oxygen highly nucleophilic ("naked anion").
      
  • Alkylation: Add mPEG2-Iodide. Heat to 60°C .

  • Monitoring: Check LC-MS for the mass shift (+103 Da approx).

  • Quench & Extraction:

    • Dilute with Ethyl Acetate (10x volume).[1][5]

    • Wash with Water (3x) and Brine (1x) to remove DMF.[1]

    • Critical Step: If the organic layer is pink/purple, free iodine is present. Wash with 10% Sodium Thiosulfate solution until colorless.[1]

  • Drying: Dry over

    
    , filter, and concentrate.
    

Visualization of Workflows

Diagram 1: Reaction Decision Tree & Pathway

This diagram illustrates the decision logic for selecting conditions based on the nucleophile type.

ReactionLogic Start Substrate Selection NucType Identify Nucleophile Start->NucType Amine Amine (NH) NucType->Amine Phenol Phenol (OH) NucType->Phenol Thiol Thiol (SH) NucType->Thiol CondA Protocol A: K2CO3 / MeCN / 50°C Amine->CondA Standard CondB Protocol B: Cs2CO3 / DMF / 60°C Phenol->CondB Requires Stronger Nucleophilicity CondC Protocol C: DIPEA / DCM / 0°C to RT Thiol->CondC Highly Reactive Prevent Disulfide Mechanism Mechanism: SN2 Substitution (Inversion of Configuration) CondA->Mechanism CondB->Mechanism CondC->Mechanism Product mPEG2-Conjugate Mechanism->Product

Caption: Decision matrix for selecting optimal reaction conditions based on nucleophile classification.

Diagram 2: Workup and Purification Workflow

This diagram details the critical separation steps to ensure high purity and removal of iodine byproducts.

WorkupFlow RxnComplete Reaction Complete (TLC/LC-MS) SolventCheck Solvent Used? RxnComplete->SolventCheck MeCN Acetonitrile SolventCheck->MeCN DMF DMF/DMSO SolventCheck->DMF Filter Filtration (Celite) Remove K2CO3/KI MeCN->Filter Precipitates Salts Extract Aq. Extraction (EtOAc vs H2O) DMF->Extract Solvent Removal IodineCheck Color Check: Dark/Purple? Filter->IodineCheck Extract->IodineCheck ThioWash Wash w/ Na2S2O3 (Reduces I2 to I-) IodineCheck->ThioWash Yes DryConc Dry (Na2SO4) & Concentrate IodineCheck->DryConc No ThioWash->DryConc Purify Flash Chromatography DryConc->Purify

Caption: Step-by-step downstream processing workflow emphasizing the removal of iodine contaminants.

Troubleshooting & Stability

Reagent Instability (Discoloration)

Alkyl iodides degrade over time, releasing free Iodine (


), which acts as an oxidant.[1]
  • Symptom: Reagent turns from colorless to brown/violet.[1]

  • Fix: Store over Copper wire (stabilizer) at 4°C. If degraded, wash the ether solution of the reagent with dilute aqueous sodium thiosulfate before use.

Elimination Byproducts

If the reaction temperature exceeds 80°C or if strong bases (e.g., NaOtBu, KOH) are used, E2 elimination becomes competitive.

  • Observation: Appearance of vinyl ether peaks in NMR (~6.5 ppm).[1]

  • Prevention: Stick to Carbonate bases (

    
     ~10) and keep T < 60°C.
    

References

  • PubChem. 1-Iodo-2-(2-methoxyethoxy)ethane Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Fesenko, A. A., et al. "N2-Alkylation of semicarbazones.[1][6] A general and efficient protocol for the synthesis of 2-alkylsemicarbazides." Arkivoc, 2019.[1][6][7] Available at: [Link][1]

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (General reference for kinetics of iodides vs bromides).

Sources

Application Notes and Protocols: 1-Iodo-2-(2-methoxyethoxy)ethane as a Strategic Reagent in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Short-Chain Hydrophilicity in Drug Design

In the landscape of contemporary drug discovery, the modulation of a molecule's physicochemical properties is as crucial as its interaction with a biological target. The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—often dictates its clinical success. A significant challenge in this domain is the optimization of aqueous solubility and the attenuation of rapid clearance, thereby enhancing bioavailability and therapeutic efficacy.

This guide focuses on the utility of 1-iodo-2-(2-methoxyethoxy)ethane as a key reagent for introducing a short, discrete polyethylene glycol (dPEG®) moiety, the 2-(2-methoxyethoxy)ethyl group, into drug candidates. This modification, a form of "mini-PEGylation," offers a nuanced approach to improving the pharmacological properties of a molecule without the dramatic increase in hydrodynamic volume associated with traditional, long-chain PEGylation. The strategic incorporation of this small, hydrophilic chain can profoundly influence a drug's solubility, metabolic stability, and tissue distribution.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals. It provides a detailed exploration of the reagent's properties, its applications in lead optimization, and step-by-step protocols for its implementation in common synthetic transformations.

Physicochemical Properties and Reactivity Profile

1-Iodo-2-(2-methoxyethoxy)ethane (CAS RN: 104539-21-1) is a colorless to light yellow liquid with the following key properties:

PropertyValueReference
Molecular Formula C5H11IO2[1]
Molecular Weight 230.04 g/mol [1]
IUPAC Name 1-(2-iodoethoxy)-2-methoxyethane[1]
Boiling Point Not well-defined
Solubility Soluble in common organic solvents

The reactivity of 1-iodo-2-(2-methoxyethoxy)ethane is primarily dictated by the carbon-iodine bond. Iodine is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack. This characteristic renders the reagent an efficient electrophile for the alkylation of a wide range of nucleophiles, including phenols, amines, thiols, and carbanions. The ether linkages within the molecule are generally stable under standard alkylation conditions.

Core Applications in Drug Discovery

The primary application of 1-iodo-2-(2-methoxyethoxy)ethane in drug discovery is to append a short, hydrophilic tail to a lead compound. This modification can lead to several desirable outcomes:

  • Enhanced Aqueous Solubility: The introduction of the ethylene glycol-like motif can disrupt crystal packing and increase the polarity of a molecule, thereby improving its solubility in aqueous media. This is particularly beneficial for compounds that are "brick dust" and difficult to formulate.

  • Improved Pharmacokinetics: The addition of the hydrophilic chain can alter a drug's interaction with metabolic enzymes and transporters, potentially reducing clearance and increasing its circulating half-life.[2] While long PEG chains are known to significantly extend half-life by reducing renal clearance, short PEG linkers can offer a more subtle modulation, which can be advantageous in preventing undesirable accumulation.[3][4]

  • Reduced Non-Specific Binding: The hydrophilic nature of the appended chain can minimize non-specific hydrophobic interactions with proteins and membranes, potentially leading to a better therapeutic index.

  • Fine-Tuning of Physicochemical Properties: The 2-(2-methoxyethoxy)ethyl group provides a tool for systematically modifying a compound's lipophilicity (LogP), an important parameter influencing its ADME properties.

Experimental Protocols

The following protocols are generalized procedures for the O- and N-alkylation of drug-like scaffolds using 1-iodo-2-(2-methoxyethoxy)ethane. Researchers should optimize these conditions for their specific substrates.

Protocol 1: O-Alkylation of a Phenolic Moiety via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide.[5] This protocol details the O-alkylation of a generic phenol.

Reaction Scheme:

G cluster_0 O-Alkylation of a Phenol Start Phenol (Ar-OH) + Base Reagent 1-Iodo-2-(2-methoxyethoxy)ethane Start->Reagent Nucleophilic Attack (SN2) Product Alkylated Phenol (Ar-O-CH2CH2OCH2CH2OCH3) Reagent->Product

A representative workflow for the O-alkylation of a phenol.

Materials:

  • Phenolic substrate (1.0 eq)

  • 1-Iodo-2-(2-methoxyethoxy)ethane (1.1 - 1.5 eq)

  • Base (e.g., potassium carbonate, cesium carbonate, sodium hydride) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.

  • Deprotonation: Add the base to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the phenoxide. The choice of base is critical; for less acidic phenols, a stronger base like sodium hydride may be necessary.

  • Alkylation: Add 1-iodo-2-(2-methoxyethoxy)ethane to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to an appropriate temperature (typically 60-100 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the reactive phenoxide intermediate by atmospheric oxygen and moisture.

  • Anhydrous Solvent: Water can compete with the phenoxide as a nucleophile and hydrolyze the alkyl iodide.

  • Excess Alkylating Agent: A slight excess of 1-iodo-2-(2-methoxyethoxy)ethane ensures the complete consumption of the valuable phenolic substrate.

  • Choice of Base: The pKa of the phenol dictates the required base strength. Weaker bases like potassium carbonate are often sufficient and easier to handle than sodium hydride.

Protocol 2: N-Alkylation of an Amine Moiety

The N-alkylation of primary or secondary amines with alkyl halides can be a straightforward method to introduce the 2-(2-methoxyethoxy)ethyl group. However, a significant challenge is the potential for over-alkylation to form tertiary amines or quaternary ammonium salts.[6] Careful control of stoichiometry and reaction conditions is crucial for achieving mono-alkylation.

Reaction Scheme:

G cluster_1 N-Alkylation of an Amine Start Amine (R-NH2) + Base Reagent 1-Iodo-2-(2-methoxyethoxy)ethane Start->Reagent Nucleophilic Attack (SN2) Product Alkylated Amine (R-NH-CH2CH2OCH2CH2OCH3) Reagent->Product

A representative workflow for the N-alkylation of an amine.

Materials:

  • Amine substrate (primary or secondary) (1.0 eq)

  • 1-Iodo-2-(2-methoxyethoxy)ethane (1.0 - 1.2 eq)

  • Non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), potassium carbonate) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., DMF, acetonitrile, THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the amine substrate and the base in the chosen anhydrous solvent.

  • Addition of Alkylating Agent: Slowly add 1-iodo-2-(2-methoxyethoxy)ethane to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor for the disappearance of the starting amine by TLC or LC-MS. Be vigilant for the formation of the dialkylated product.

  • Work-up: Once the desired conversion is achieved, quench the reaction with water.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography.

Causality Behind Experimental Choices:

  • Stoichiometry Control: Using a near-equimolar amount of the alkylating agent helps to minimize the formation of the dialkylated byproduct.

  • Non-Nucleophilic Base: A hindered, non-nucleophilic base like DIPEA is used to scavenge the HI produced during the reaction without competing with the amine substrate as a nucleophile.

  • Reaction Temperature: Lower temperatures favor mono-alkylation. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.

Advanced Application: Synthesis of PET Tracers

The incorporation of an iodine atom in 1-iodo-2-(2-methoxyethoxy)ethane makes it a valuable precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET). The iodine can be replaced with a positron-emitting isotope, such as ¹⁸F, or the entire moiety can be attached to a targeting vector for imaging applications. The short PEG chain can also serve to improve the clearance profile of the radiotracer from non-target tissues, leading to a better signal-to-noise ratio.[7]

The synthesis of PET tracers is a specialized field requiring expertise in radiochemistry and adherence to strict safety protocols. The general strategy involves the nucleophilic substitution of the iodide with a radionuclide, often facilitated by a phase-transfer catalyst in the final step of the synthesis.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete deprotonation of the nucleophile; Inactive alkylating agent; Low reaction temperature.Use a stronger base; Check the purity of 1-iodo-2-(2-methoxyethoxy)ethane; Increase the reaction temperature.
Formation of multiple products Over-alkylation of amines; Side reactions.Use a 1:1 stoichiometry of amine to alkylating agent; Run the reaction at a lower temperature; Use a more selective alkylation method if necessary.
Difficulty in product purification Similar polarity of starting material and product.Optimize the chromatographic conditions (solvent system, gradient); Consider derivatization to alter polarity for purification.

Conclusion

1-Iodo-2-(2-methoxyethoxy)ethane is a versatile and valuable reagent in the drug discovery toolkit. Its ability to introduce a short, hydrophilic 2-(2-methoxyethoxy)ethyl group provides a powerful strategy for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates. The straightforward protocols for its use in O- and N-alkylation reactions make it an accessible tool for medicinal chemists seeking to optimize lead compounds. As the demand for drug candidates with improved ADME profiles continues to grow, the strategic application of reagents like 1-iodo-2-(2-methoxyethoxy)ethane will undoubtedly play an increasingly important role in the development of new medicines.

References

  • MySkinRecipes. (n.d.). 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Iodo-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • Kappe, C. O., et al. (2021). Continuous Flow Synthesis of Anticancer Drugs. Pharmaceuticals, 14(11), 1169.
  • Kim, M., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International Journal of Nanomedicine, 18, 1563–1575.
  • Krasniqi, A., et al. (2020).
  • Zhang, H., et al. (2024). Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors. European Journal of Nuclear Medicine and Molecular Imaging, 51(3), 856-867.
  • Konken, P., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Medicinal Chemistry, 12(10), 1736-1748.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Mehr, S. E., & Dadashzadeh, S. (2014). Pharmacokinetic Consequences of Pegylation. Journal of Bioequivalence & Bioavailability, 6(4), 1-11.
  • Scott, P. J. H. (2016). Radiochemistry for positron emission tomography. Progress in medicinal chemistry, 55, 1-60.
  • Avenoza, A., et al. (2004). Monoalkylation of primary amines and N-sulfinylamides. The Journal of organic chemistry, 69(8), 2899-2902.
  • Wang, Y., et al. (2022). Radiolabeling of functional oligonucleotides for molecular imaging. Frontiers in Chemistry, 10, 969695.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wängler, C., et al. (2020). Recent Trends in Bioorthogonal Click-Radiolabeling Reactions Using Fluorine-18. Molecules, 25(23), 5647.
  • ResearchGate. (n.d.). PET tracer production and synthesis workflow. Retrieved from [Link]

  • Kim, M., et al. (2023). Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. International journal of nanomedicine, 18, 1563-1575.
  • Biopharma PEG. (2022). PEG Linkers & Their Applications. Retrieved from [Link]

  • Fani, M., et al. (2020). Radiolabeled Peptides and Antibodies in Medicine.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(3), 124-137.
  • Annals, Academy of Medicine, Singapore. (2004). PET Tracers and Radiochemistry. Retrieved from [Link]

  • JoVE. (2023). Automation: PET Radiotracer Synthesis Protocol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Radiolabeling of Nucleic Acid Aptamers for Highly Sensitive Disease-Specific Molecular Imaging. Retrieved from [Link]

  • Ackerson, C. J., et al. (2010). Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts. ACS nano, 4(3), 1545-1552.
  • ResearchGate. (2010). PEG-interferon conjugates: Effects of length and structure of linker. Retrieved from [Link]

  • BOC Sciences. (2022). PEG for Drugs and Drug Delivery Systems. Retrieved from [Link]

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Application Notes and Protocols for the Functionalization of Surfaces with 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Engineering Bio-Interfaces with Short Oligo(ethylene glycol) Moieties

The ability to precisely control the surface properties of materials is a cornerstone of modern materials science, with profound implications for biomedical research and drug development. Surface functionalization with oligo(ethylene glycol) (OEG) or polyethylene glycol (PEG) chains is a widely adopted strategy to confer "stealth" properties to materials, primarily by reducing non-specific protein adsorption and cell adhesion. This bio-inertness is critical for a range of applications, from implantable medical devices and drug delivery nanoparticles to high-sensitivity biosensors. The hydrophilic and flexible nature of OEG chains creates a hydrated layer at the interface that sterically hinders the close approach of biomolecules.

This document provides a detailed guide to the surface functionalization of common laboratory substrates—silicon oxide/glass and gold—using 1-Iodo-2-(2-methoxyethoxy)ethane. This molecule offers a convenient building block for introducing a short, hydrophilic OEG-like tail onto a surface. The terminal iodo group provides a reactive handle for covalent attachment. We will explore a robust two-step methodology for both substrate types, focusing on the initial introduction of amine functionalities followed by a nucleophilic substitution reaction with the iodo-reagent. The protocols are designed to be self-validating, with integrated characterization steps to ensure successful modification.

Chemical Properties and Reaction Principle

1-Iodo-2-(2-methoxyethoxy)ethane possesses a chemical structure that is amenable to surface modification strategies. The key reactive center is the carbon-iodine bond. Iodine is an excellent leaving group in nucleophilic substitution reactions. The oligo(ethylene glycol) moiety imparts hydrophilicity to the modified surface.

The overarching strategy detailed in these protocols involves a two-step process:

  • Surface Activation: Introduction of a nucleophilic functional group, specifically a primary amine, onto the substrate of interest.

  • Covalent Attachment: Reaction of the amine-functionalized surface with 1-Iodo-2-(2-methoxyethoxy)ethane via an SN2 (bimolecular nucleophilic substitution) reaction. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbon atom attached to the iodine, displacing the iodide ion and forming a stable carbon-nitrogen bond.

This approach is versatile and can be adapted to various substrates that can be functionalized with amines.

Part 1: Functionalization of Silicon Oxide and Glass Surfaces

Silicon oxide and glass are ubiquitous materials in biotechnology, serving as the basis for microarrays, biosensors, and cell cultureware. Their surfaces are rich in hydroxyl (-OH) groups, which can be readily functionalized using silane chemistry.

Protocol 1: Amine Functionalization of Silicon Oxide/Glass using (3-Aminopropyl)triethoxysilane (APTES)

This protocol describes the formation of a primary amine-terminated layer on a silicon oxide or glass surface.

Materials:

  • Silicon oxide or glass substrates (e.g., silicon wafers, glass slides)

  • (3-Aminopropyl)triethoxysilane (APTES), 99%

  • Anhydrous toluene

  • Acetone, ACS grade

  • Ethanol, 200 proof

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas, high purity

  • Piranha solution (7:3 mixture of concentrated H₂SO₄: 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Staining jars or beakers

  • Oven

Methodology:

  • Substrate Cleaning:

    • Place the substrates in a staining jar and sonicate in acetone for 15 minutes, followed by sonication in ethanol for 15 minutes.

    • Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen gas.

    • Immerse the cleaned substrates in freshly prepared Piranha solution for 30 minutes to hydroxylate the surface.

    • Rinse the substrates copiously with DI water and dry under a stream of nitrogen.

  • Silanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a clean, dry staining jar.

    • Immerse the hydroxylated substrates in the APTES solution and incubate for 1 hour at room temperature with gentle agitation.

    • Remove the substrates from the APTES solution and rinse thoroughly with toluene to remove any physisorbed silane.

    • Sonicate the substrates in toluene for 5 minutes, followed by a final rinse with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

    • Cure the amine-functionalized substrates in an oven at 110°C for 30 minutes to promote covalent bond formation.

Protocol 2: Attachment of 1-Iodo-2-(2-methoxyethoxy)ethane to Amine-Functionalized Surfaces

This protocol details the alkylation of the surface-bound amine groups.

Materials:

  • Amine-functionalized silicon oxide or glass substrates (from Protocol 1)

  • 1-Iodo-2-(2-methoxyethoxy)ethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol, 200 proof

  • Nitrogen gas, high purity

  • Reaction vessel with a septum

Methodology:

  • Reaction Setup:

    • Place the amine-functionalized substrates in a clean, dry reaction vessel.

    • In a separate vial, prepare the reaction solution under a nitrogen atmosphere:

      • To anhydrous DMF, add 1-Iodo-2-(2-methoxyethoxy)ethane to a final concentration of 50 mM.

      • Add DIPEA (a non-nucleophilic base) to a final concentration of 100 mM. The base is crucial to neutralize the HI formed during the reaction, preventing the protonation of unreacted surface amines.

    • Transfer the reaction solution to the reaction vessel containing the substrates using a syringe.

  • Reaction Incubation:

    • Incubate the reaction for 12-24 hours at 50°C with gentle agitation. The elevated temperature facilitates the SN2 reaction.[1]

  • Post-Reaction Cleaning:

    • Remove the substrates from the reaction solution.

    • Rinse the substrates thoroughly with DMF, followed by ethanol.

    • Sonicate the substrates in ethanol for 10 minutes to remove any non-covalently bound material.

    • Dry the functionalized substrates under a stream of nitrogen gas.

Protocol Validation for Functionalized Silicon Oxide/Glass
Characterization Technique Amine-Functionalized Surface (Post-Protocol 1) OEG-Functionalized Surface (Post-Protocol 2)
Water Contact Angle 50° - 70°30° - 50°
X-ray Photoelectron Spectroscopy (XPS) Presence of N1s peak (~400 eV).Increased intensity of C1s (~285 eV) and O1s (~532 eV) peaks. Attenuation of the Si2p and Si2s signals from the underlying substrate.
Atomic Force Microscopy (AFM) Smooth surface with low root-mean-square (RMS) roughness.Smooth surface, potentially with a slight increase in RMS roughness.

Part 2: Functionalization of Gold Surfaces

Gold surfaces are widely used in biosensing, particularly in Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM) applications, due to their chemical inertness and the ease of forming well-ordered self-assembled monolayers (SAMs) of organothiols.

Protocol 3: Formation of an Amine-Terminated SAM on Gold

This protocol describes the formation of a SAM using 11-amino-1-undecanethiol hydrochloride.

Materials:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • 11-amino-1-undecanethiol hydrochloride

  • Ethanol, 200 proof

  • DI water (18.2 MΩ·cm)

  • Ammonium hydroxide solution

  • Nitrogen gas, high purity

  • Staining jars or beakers

Methodology:

  • Substrate Cleaning:

    • Clean the gold substrates by immersing them in Piranha solution for 30 seconds (or UV/Ozone treatment for 15 minutes).

    • Rinse copiously with DI water, followed by ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1 mM solution of 11-amino-1-undecanethiol hydrochloride in 200 proof ethanol.

    • To this solution, add a few drops of ammonium hydroxide to deprotonate the amine hydrochloride, making the amine group neutral and nucleophilic.

    • Immediately immerse the clean, dry gold substrates in the thiol solution.

    • Allow the self-assembly to proceed for 18-24 hours in the dark to form a well-ordered monolayer.[2]

    • Remove the substrates from the solution, rinse thoroughly with ethanol to remove non-chemisorbed thiols, and dry under a stream of nitrogen.

Protocol 4: Attachment of 1-Iodo-2-(2-methoxyethoxy)ethane to Amine-Terminated SAMs

This protocol is analogous to Protocol 2, adapted for the amine-terminated gold SAM.

Materials:

  • Amine-functionalized gold substrates (from Protocol 3)

  • 1-Iodo-2-(2-methoxyethoxy)ethane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol, 200 proof

  • Nitrogen gas, high purity

  • Reaction vessel with a septum

Methodology:

  • Reaction Setup:

    • Place the amine-functionalized gold substrates in a clean, dry reaction vessel.

    • Prepare the reaction solution as described in Protocol 2, Step 1.

    • Transfer the solution to the reaction vessel.

  • Reaction Incubation:

    • Incubate for 12-24 hours at 50°C with gentle agitation.

  • Post-Reaction Cleaning:

    • Remove the substrates and rinse thoroughly with DMF, followed by ethanol.

    • Sonicate briefly (1-2 minutes) in ethanol.

    • Dry the functionalized substrates under a stream of nitrogen gas.

Protocol Validation for Functionalized Gold Surfaces
Characterization Technique Amine-Functionalized SAM (Post-Protocol 3) OEG-Functionalized SAM (Post-Protocol 4)
Water Contact Angle 45° - 65°30° - 50°
X-ray Photoelectron Spectroscopy (XPS) Presence of N1s (~400 eV) and S2p (~162 eV) peaks.Increased C1s and O1s peak intensity relative to the N1s and S2p signals.
Ellipsometry Monolayer thickness of ~1.5 - 2.0 nm.Increase in monolayer thickness.

Visualizing the Workflow

Surface_Functionalization_Workflow cluster_silica Silicon Oxide / Glass cluster_gold Gold Si_start Clean SiO2/Glass (Piranha) Si_amine Amine-Functionalized SiO2 (APTES) Si_start->Si_amine Protocol 1 Si_OEG OEG-Functionalized SiO2 Si_amine->Si_OEG Protocol 2 (Alkylation) Au_start Clean Gold (Piranha or UV/Ozone) Au_amine Amine-Terminated SAM (11-amino-1-undecanethiol) Au_start->Au_amine Protocol 3 Au_OEG OEG-Functionalized SAM Au_amine->Au_OEG Protocol 4 (Alkylation) reagent 1-Iodo-2-(2-methoxyethoxy)ethane reagent->Si_OEG reagent->Au_OEG

Caption: Workflow for surface functionalization.

Caption: SN2 reaction mechanism.

References

  • Wikipedia. (2023, October 27). Amine alkylation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Dadekian, Z. A., & Wilbourn, D. S. (1969). U.S. Patent No. 3,471,561. Washington, DC: U.S. Patent and Trademark Office.
  • Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]

  • Dr. Lee Group. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Retrieved from [Link]

  • Vandenberg, L. J., et al. (2001). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules, 34(12), 4143-4151. Retrieved from [Link]

  • McMurry, J. (2024). 24.7: Reactions of Amines. In Organic Chemistry (10th ed.). LibreTexts. Retrieved from [Link]

Sources

Application Note: Purification of 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the purification of 1-Iodo-2-(2-methoxyethoxy)ethane (also known as Diethylene glycol methyl ether iodide), a critical heterobifunctional linker used in PEGylation and drug delivery systems.

Abstract & Strategic Overview

In the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs, the purity of the linker is non-negotiable. 1-Iodo-2-(2-methoxyethoxy)ethane acts as a precise spacer, but its synthesis—typically via the Appel reaction or Finkelstein substitution—generates persistent impurities such as Triphenylphosphine oxide (TPPO) , unreacted tosylates, or elimination byproducts (vinyl ethers).

This guide departs from standard "cookbook" chemistry by implementing a Multi-Stage Orthogonal Purification Strategy . We utilize differences in solubility, volatility, and polarity to systematically strip away contaminants.

Critical Quality Attributes (CQAs)
  • Purity Target: >98% (GC/NMR).

  • Appearance: Colorless to pale yellow oil (darkening indicates free iodine release).

  • Stability: Must be stored over activated Copper (Cu) turnings to prevent radical decomposition.

Synthesis Context & Impurity Profile

Understanding the source allows for targeted removal.[1][2]

Synthesis RouteMajor ImpuritiesRemoval Strategy
Appel Reaction (

)
Triphenylphosphine oxide (TPPO), Hydrazine dicarboxylates (if DIAD used).Precipitation in cold non-polar solvents; Silica filtration.[1][3]
Finkelstein (via Tosylate)Unreacted Tosylate/Mesylate, Inorganic Salts (

).
Aqueous extraction; Flash Chromatography.
General Free Iodine (

), Vinyl Ethers (elimination).
Sodium thiosulfate wash; Vacuum Distillation.

Detailed Purification Protocols

Phase 1: Work-up & Bulk Impurity Removal (The "Crash" Method)

Primary Goal: Remove bulk TPPO and inorganic salts.

Reagents:

  • Diethyl Ether (

    
    ) or Hexanes (cold)
    
  • Sodium Thiosulfate (sat. aq.)

  • Brine[4]

Protocol:

  • Concentration: If the reaction was performed in DCM or THF, concentrate the crude reaction mixture to

    
    20% of its original volume via rotary evaporation (bath temp < 35°C).
    
  • Precipitation: Suspend the oily residue in cold Diethyl Ether (or 1:1 Ether/Hexanes).

    • Mechanism:[5][6][7] The target iodide is highly soluble in ether, whereas TPPO is poorly soluble.

  • Filtration: Vigorously stir for 30 minutes at 0°C. Filter the white precipitate (TPPO) through a sintered glass funnel packed with a Celite pad.

  • Quench: Wash the filtrate with saturated Sodium Thiosulfate (

    
    ) until the organic layer loses any brown/purple tint (indicating removal of free 
    
    
    
    ).
  • Dry: Wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Phase 2: Vacuum Distillation (The Gold Standard)

Primary Goal: Isolation of the monomer from oligomers and non-volatiles.

Equipment: Short-path distillation head (Vigreux column optional but recommended for higher purity), high-vacuum pump (< 1 mmHg), oil bath.

Operational Parameters:

  • Vacuum: < 0.5 mmHg (Essential to keep boiling point low).

  • Bath Temp: Start at 60°C, ramp slowly.

  • Expected Boiling Point:

    
    85–95°C at 0.5 mmHg (Note: BP will vary significantly with vacuum quality. Use a nomograph).
    

Step-by-Step:

  • Stabilization: Add a small spatula of Copper powder or turnings to the distillation flask.

    • Why? Copper scavenges free iodine radicals generated by heat, preventing the product from turning black/degrading during distillation.

  • Degassing: Apply vacuum to the cold flask to remove residual solvents (ether/DCM) before heating.

  • Fractionation:

    • Fore-run: Discard the first 5-10% of distillate (often contains lower boiling elimination products).

    • Main Fraction: Collect the steady-boiling colorless liquid.

  • Storage: Immediately transfer to an amber vial flushed with Argon.

Phase 3: Flash Column Chromatography (Polishing)

Primary Goal: Removal of trace UV-active impurities (Tosylate traces) if distillation is insufficient.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Gradient of Hexanes


 Ethyl Acetate (EtOAc).

Gradient Table:

Volume (CV) Solvent Ratio (Hex:EtOAc) Target Elution
0–2 100:0 Non-polar byproducts

| 2–5 | 90:10 | Target Iodide (Rf


0.4 in 8:2 Hex:EtOAc) |
| >5 | 50:50 | Residual Alcohol/TPPO |

Note: The iodide is often not UV active. Use Iodine staining or KMnO4 dip for TLC visualization.

Quality Control & Validation

Verify the success of your purification using these checkpoints.

1. H-NMR Analysis (


): 
  • Diagnostic Signal: Look for the triplet corresponding to

    
    .
    
    • Shift:

      
       ppm (t, 2H).
      
  • Impurity Check:

    • TPPO:[2][8] Multiplets at

      
       7.4–7.7 ppm.
      
    • Starting Alcohol:

      
       at 
      
      
      
      ppm (often overlaps, check integration).

2. Visual Inspection:

  • The product must be clear.[5][9] A pink or violet hue indicates free iodine. Re-wash with thiosulfate if observed.

Process Visualization (Workflow)

PurificationWorkflow Crude Crude Reaction Mixture (Contains TPPO, Salts, Product) Precip Solvent Exchange (Suspend in Cold Et2O/Hexane) Crude->Precip Concentrate Filter Filtration (Celite) Remove Solid TPPO Precip->Filter Precipitate TPPO Wash Redox Wash (Na2S2O3 + Brine) Filter->Wash Filtrate Waste1 Solid Waste Filter->Waste1 Solid Waste (TPPO) Dry Drying & Concentration (MgSO4 -> Rotovap) Wash->Dry Organic Layer Distill Vacuum Distillation (w/ Copper Stabilizer) Dry->Distill Crude Oil Final Pure 1-Iodo-2-(2-methoxyethoxy)ethane (Store under Ar, Dark) Distill->Final Main Fraction Waste2 Residue Distill->Waste2 Fore-run/Pot Residue

Figure 1: Orthogonal purification workflow ensuring removal of solids, oxidants, and volatiles.

Safety & Handling

  • Alkylating Agent: This compound is a primary alkyl iodide and is a potential alkylating agent. Handle in a fume hood.

  • Light Sensitivity: Iodides degrade in light. Wrap columns and flasks in aluminum foil.

  • Explosion Hazard: Do not distill to dryness. Peroxides from ether solvents or unstable azodicarboxylates (if using Mitsunobu conditions) can be hazardous.

References

  • Preparation of PEG Halides: B. P. Klement, et al. "Convenient synthesis of straight-chain halo ethers." Synthetic Communications, 2006. Link

  • TPPO Removal Strategies: D. C. D. Butler, et al. "Chromatography-free removal of triphenylphosphine oxide from organic reaction mixtures." J. Org. Chem., 2015.[4] Link

  • Distillation of PEG Derivatives: "Purification of Polyethylene Glycol Derivatives." Org. Synth. Coll. Vol. 9, p. 104. Link

  • Safety of Alkyl Iodides: National Center for Biotechnology Information. PubChem Compound Summary for 1-Iodo-2-(2-methoxyethoxy)ethane. Link

Sources

monitoring 1-Iodo-2-(2-methoxyethoxy)ethane reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for monitoring reactions involving 1-Iodo-2-(2-methoxyethoxy)ethane (also known as Diethylene glycol methyl ether iodide). This molecule is a critical alkylating agent used to introduce short polyethylene glycol (PEG) spacers into bioactive molecules to enhance solubility or reduce immunogenicity.

The Challenge: This molecule lacks a conjugated


-system, rendering it UV-inactive  at standard 254 nm wavelengths. Consequently, standard UV visualization will result in false negatives, potentially leading to premature reaction termination or loss of product.

The Solution: This guide establishes a robust monitoring system using 4-(p-nitrobenzyl)pyridine (NBP) as a specific chromogenic reagent for alkylating agents, supported by secondary visualization methods (Iodine/KMnO4) for comprehensive reaction tracking.

Chemical Profile & Detection Challenges

PropertySpecificationImpact on TLC
Structure

Moderate polarity due to ether oxygens; Lipophilic alkyl chain.
Chromophore None Invisible under UV (254 nm).
Reactivity Electrophilic (Alkylating Agent)Reacts specifically with nucleophilic stains (NBP).
Stability Light & Heat SensitiveSusceptible to degradation (

release) if plate is overheated.

Mobile Phase Optimization Strategy

Due to the amphiphilic nature of the PEG linker (polar ethers + non-polar alkyl halide), a standard Hexane/Ethyl Acetate system is often insufficient for resolving the iodide from polar byproducts.

Recommended Solvent Systems (Normal Phase Silica):

  • System A (Standard): Hexane : Ethyl Acetate (3:1 to 1:1)

    • Use case: Initial screening.[1][2] The iodide typically travels near the solvent front in high EtOAc.

  • System B (High Resolution): Dichloromethane (DCM) : Methanol (95:5 to 90:10)

    • Use case: Best for separating the iodide (

      
      ) from more polar starting materials (e.g., alcohols) or hydrolyzed byproducts.
      

"The Triangle" Optimization Method: If separation is poor, add 1% Triethylamine (TEA) to the mobile phase to prevent tailing caused by the slight acidity of silica interacting with the ether oxygens.

Visualization Protocols

This is the critical step. You must use chemical derivatization.

Primary Method: The NBP Alkylating Test (The "Gold Standard")

This method specifically detects the alkylating capability of the iodide. It is the most reliable way to confirm the presence of the active electrophile.

  • Mechanism: NBP attacks the alkyl halide (nucleophilic substitution). Subsequent basification creates a purple/blue chromophore.

  • Reagents:

    • Solution A: 5% w/v 4-(p-nitrobenzyl)pyridine in Acetone.

    • Solution B: 1M NaOH (aqueous) or 10% Piperidine in Acetone.

Protocol:

  • Elute and dry the TLC plate (air dry, do not overheat).[3]

  • Dip or spray the plate with Solution A .

  • Heat the plate at 110°C for 2-3 minutes. Note: No color will appear yet.

  • Spray the hot plate with Solution B .

  • Result: The iodide spot turns intense purple/blue against a white background.

Secondary Method: Iodine Vapor (General)
  • Utility: Quick, reversible check for all organic components.

  • Protocol: Place plate in a jar with

    
     crystals.
    
  • Result: Brown spots appear.[2][4][5] The polyether chain coordinates iodine well, usually giving a strong signal.

Tertiary Method: KMnO4 (Permanent)
  • Utility: Detects the oxidizable ether backbone.

  • Protocol: Dip in basic KMnO4 solution and heat.

  • Result: Yellow spots on a purple background.[6]

Step-by-Step Monitoring Workflow

This workflow ensures you do not miss the UV-inactive starting material.

TLC_Workflow Start Start Monitoring Reaction Time: T=0 Sample Aliquot Reaction Mixture (Mini-Workup: EtOAc/Water) Start->Sample Spot Spot TLC Plate Lane 1: SM (Iodide) Lane 2: Co-spot Lane 3: Reaction Mix Sample->Spot Elute Elute Plate (e.g., 5% MeOH in DCM) Spot->Elute Dry Dry Plate (Air dry, avoid high heat) Elute->Dry UV_Check UV Check (254 nm) (Visualize Nucleophile/Product) Dry->UV_Check Stain_Decision Stain Selection UV_Check->Stain_Decision Mark UV active spots (pencil) NBP NBP Stain (Specific for Iodide) Stain_Decision->NBP To track Iodide Consumption Iodine Iodine/KMnO4 (General Backbone) Stain_Decision->Iodine To track General Profile Analysis_NBP Purple Spot Present? Yes = Unreacted Iodide No = Consumption Complete NBP->Analysis_NBP Analysis_Gen Check Rf Shifts Confirm Product Formation Iodine->Analysis_Gen

Figure 1: Logical workflow for monitoring UV-inactive alkylating agents. Note the bifurcation at the staining stage.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Spots Visible Compound is UV inactive and stain failed.Ensure you are using NBP or Iodine . UV alone is useless for the iodide.
Streaking / Tailing Acidic silica interacting with ether oxygens.Add 1% Triethylamine (TEA) or 1% Ammonia to the mobile phase.
Brown Background Iodine degradation.[2]The iodide is light sensitive. Do not leave the plate in light; stain immediately.
False Positive (NBP) Contamination with other alkylating agents.Ensure the reaction quench (if performed) has neutralized the electrophile before spotting.

References

  • Biosynth. (n.d.). 1-Iodo-2-(2-methoxyethoxy)ethane Product Page. Retrieved from

  • Epstein, J., et al. (1955). Use of 4-(4-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry. Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.[7] Retrieved from

  • Provencher, P. A., & Love, J. A. (2015).[8] Synthesis and Performance of a Biomimetic Indicator for Alkylating Agents. Journal of Organic Chemistry. Retrieved from

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analytical techniques for characterizing 1-Iodo-2-(2-methoxyethoxy)ethane products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Comprehensive Characterization of 1-Iodo-2-(2-methoxyethoxy)ethane and its Associated Products

Abstract

This document provides a detailed guide for the analytical characterization of 1-Iodo-2-(2-methoxyethoxy)ethane (IEMEE), a critical intermediate in advanced material science and pharmaceutical development.[1] Given its role in applications such as Atom Transfer Radical Polymerization (ATRP) for biomedical coatings and as a photosensitizer, rigorous quality control is paramount.[1][2] This guide moves beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to develop robust, self-validating analytical systems for purity assessment, structural confirmation, and impurity identification. The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require the highest degree of confidence in their material characterization.

Introduction: The Analytical Imperative for IEMEE

1-Iodo-2-(2-methoxyethoxy)ethane (Molecular Formula: C₅H₁₁IO₂, Molecular Weight: 230.04 g/mol ) is a bifunctional molecule featuring a terminal iodide and a methoxyethoxy group.[3] This structure allows it to serve as a versatile building block. The iodide provides a reactive site for nucleophilic substitution and polymerization initiation, while the ethylene glycol-like chain imparts hydrophilicity and solubility in polar solvents.[1]

The efficacy and safety of the final products derived from IEMEE—be they drug delivery systems or functionalized polymers—are directly dependent on the purity and structural integrity of this starting material. Undetected impurities, such as residual starting materials, isomers, or degradation products, can lead to failed syntheses, altered polymer properties, or unforeseen toxicological profiles. Therefore, a multi-technique analytical approach is not merely recommended; it is essential for ensuring batch-to-batch consistency and reliable performance. This guide details the core spectroscopic and chromatographic techniques required for a comprehensive quality assessment.

Structural Elucidation and Identity Confirmation

The foundational step in any analysis is the unambiguous confirmation of the molecular structure. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is unparalleled for providing a detailed atomic-level map of a molecule.[4] It allows for the direct observation of the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), confirming not only the presence of the expected functional groups but also their precise connectivity.

Protocol: ¹H NMR Spectroscopy for Structural Verification

  • Sample Preparation: Accurately weigh 5-10 mg of the IEMEE sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters: Acquire the spectrum using standard parameters. A 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 4-5 seconds are typically sufficient.[5]

  • Data Analysis & Interpretation:

    • Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Integrate all signals and reference the TMS peak to 0.00 ppm.

    • The spectrum should be consistent with the structure of IEMEE, showing four distinct signals.

Expected ¹H NMR Data (in CDCl₃) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Signal A~ 3.25Triplet2HI-CH₂ -CH₂-O-
Signal B~ 3.39Singlet3H-O-CH₃
Signal C~ 3.58Triplet2H-O-CH₂ -CH₂-O-
Signal D~ 3.70Triplet2H-CH₂-CH₂ -O-CH₂-
Note: Chemical shifts are predictive. Protons on carbons adjacent to an ether oxygen typically resonate between 3.4 and 4.5 δ.[6]

Trustworthiness: The combination of the correct chemical shifts, the specific splitting patterns (triplets arising from coupling to adjacent CH₂ groups), and the precise 2:3:2:2 integration ratio provides a high-confidence structural confirmation.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] For IEMEE, it serves as a quick identity check, primarily confirming the presence of the ether linkages.

Protocol: FTIR Analysis

  • Sample Preparation: The most convenient method is to prepare a thin film.[8] Dissolve a small amount of IEMEE in a volatile solvent like dichloromethane. Apply a drop of the solution to a KBr or NaCl salt plate and allow the solvent to evaporate completely.

  • Background Collection: Place the clean, empty salt plate in the spectrometer and run a background scan.

  • Sample Analysis: Place the sample-coated plate in the spectrometer and acquire the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Analysis & Interpretation: The spectrum should display characteristic absorption bands.

Key FTIR Absorptions for IEMEE Wavenumber (cm⁻¹) Intensity Vibration Type
C-H Stretch (Aliphatic)2850 - 2950StrongStretching
C-O Stretch (Ether)1050 - 1150Strong, BroadStretching
Note: The C-O stretch is the most characteristic peak for ethers, though many other absorptions can occur in this "fingerprint" region.[6][9] The C-I stretch occurs at very low wavenumbers (<600 cm⁻¹) and is often not observed on standard mid-IR instruments.

Purity Assessment and Impurity Profiling

Once identity is confirmed, the focus shifts to quantifying the main component and identifying any potential impurities. Chromatographic techniques are essential for this task.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[11] Gas chromatography separates the components of a mixture in time, and the mass spectrometer provides mass-to-charge ratio (m/z) data for each separated component, enabling both identification and quantification. This is particularly effective for halogenated compounds and their potential by-products.[12][13]

Protocol: GC-MS for Purity and Volatile Impurities

  • Sample Preparation: Prepare a ~100 µg/mL solution of IEMEE in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Use a GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Method Parameters:

    • Column: Agilent J&W HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[14]

    • Injector: Split injection (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 15°C/min to 250°C and hold for 5 minutes.[14]

  • MS Method Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.[14]

  • Data Analysis & Interpretation:

    • The primary peak in the chromatogram should correspond to IEMEE.

    • The mass spectrum for this peak should show the molecular ion (M⁺) at m/z 230, although it may be of low abundance.[14]

    • Key fragments to look for include: m/z 127 (I⁺), m/z 103 ([M-I]⁺), and fragments corresponding to the cleavage of the ether bonds (e.g., m/z 59 for [CH₃OCH₂CH₂]⁺).

    • Integrate all peaks in the chromatogram. Purity can be expressed as % area of the main peak relative to the total area of all peaks.

    • Any additional peaks are potential impurities and can be tentatively identified by comparing their mass spectra to library databases (e.g., NIST).

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a robust and precise technique for determining the purity of a sample and quantifying non-volatile or thermally sensitive impurities that are not amenable to GC analysis.[15][16] A reverse-phase method is typically suitable for a molecule with the polarity of IEMEE.

Protocol: Reverse-Phase HPLC for Purity Analysis

  • Sample Preparation: Prepare a ~1 mg/mL solution of IEMEE in the mobile phase or a compatible solvent like acetonitrile.

  • Instrumentation: A standard HPLC or UHPLC system with a UV or universal detector (e.g., Charged Aerosol Detector, CAD).

  • HPLC Method Parameters:

    • Column: Waters CORTECS C18 (4.6 x 150 mm, 2.7 µm) or equivalent solid-core column for high efficiency.[17]

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). For LC-MS compatibility, use 0.1% formic acid in both solvents.[18]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm (for end-absorption) or CAD/ELSD for universal detection.

    • Injection Volume: 5 µL.

  • System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters include:

    • Tailing Factor: Should be between 0.8 and 1.5.

    • Theoretical Plates: >5000 for the main peak.

    • Retention Time %RSD: <1.0% over 5 injections.

  • Data Analysis: Calculate the area percent of the IEMEE peak relative to the total area of all peaks detected to determine purity. For accurate quantification (assay), a reference standard and a multi-point calibration curve must be used.

Integrated Analytical Workflow

A robust quality control strategy integrates these techniques into a logical workflow. The initial identity tests provide a quick go/no-go decision, while the chromatographic methods provide detailed purity data. Advanced mass spectrometry techniques can be employed for in-depth investigation of unknown impurities.[19]

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Advanced Characterization cluster_3 Phase 4: Final Disposition Sample Sample Received ID_Test FTIR & ¹H NMR Analysis Sample->ID_Test ID_Check Structure Confirmed? ID_Test->ID_Check Purity_Test GC-MS & HPLC-UV/CAD Analysis ID_Check->Purity_Test Yes Fail Reject Material ID_Check->Fail No Purity_Check Purity > Spec.? No Unknowns? Purity_Test->Purity_Check Impurity_ID Impurity Identification via High-Resolution LC-MS/MS Purity_Check->Impurity_ID No Pass Release Material Purity_Check->Pass Yes Impurity_ID->Fail COA Generate Certificate of Analysis (CoA) Pass->COA

Caption: Integrated workflow for the characterization of IEMEE.

Conclusion

The analytical characterization of 1-Iodo-2-(2-methoxyethoxy)ethane requires a multi-faceted approach that combines spectroscopic and chromatographic techniques. By following the detailed protocols and understanding the scientific rationale outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and quality of their material. This rigorous approach is fundamental to achieving reproducible results in research, developing safe and effective pharmaceuticals, and manufacturing high-performance materials.

References

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  • Cvetkovikj, I., Stefkov, G., & Karapandzova, M. (2020). Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species. Molecules.
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  • MySkinRecipes. (n.d.). 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane. Retrieved from [Link]

  • Defense Technical Information Center. (2016). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)
  • PubChem. (n.d.). 1-Iodo-2-(2-methoxyethoxy)ethane. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
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  • An, J., & Zhong, G. (2019). A review on the analytical procedures of halogenated flame retardants by gas chromatography coupled with single quadrupole mass spectrometry and their levels in human samples. Environmental Geochemistry and Health.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
  • ResearchGate. (n.d.). Solid-state NMR Spectroscopy of Iodine(I) Complexes.
  • U.S. Environmental Protection Agency. (n.d.). Method 611: Haloethers.
  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers.
  • ResearchGate. (2023). Gas Chromatography-Mass Spectrometry (GC-MS) and 1H Nuclear Magnetic Resonance (NMR)-based profiling.
  • Facey, G. (2012). The Extremely Complicated 1H NMR Spectrum of Ethane. University of Ottawa NMR Facility Blog.
  • Centers for Disease Control and Prevention. (n.d.).
  • LCGC International. (2026). QuEChERS–GC–MS/MS Chromatographic Method for Organochlorine Pesticide Residue Analysis in Sesame Seeds.
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  • Charles River Laboratories. (n.d.). High-Performance Liquid Chromatography (HPLC) of Pharmaceutical Oligonucleotides in Non-Clinical Toxicology Research.
  • National Institutes of Health. (n.d.). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9.
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  • PubChem. (n.d.). 1,2-Bis(2-iodoethoxy)ethane.
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Application Notes and Protocols: 1-Iodo-2-(2-methoxyethoxy)ethane in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

1-Iodo-2-(2-methoxyethoxy)ethane (IEMEE) is a bifunctional molecule poised to make a significant impact across various domains of materials science. Its unique structure, featuring a reactive iodo group and a flexible, hydrophilic methoxyethoxy chain, offers a compelling combination of properties for the synthesis of advanced functional materials. The iodo group serves as an efficient initiator for controlled radical polymerization techniques, enabling the precise design of polymer architectures. Simultaneously, the methoxyethoxy moiety imparts desirable characteristics such as hydrophilicity, solubility in polar solvents, and, in many cases, thermo-responsive behavior.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the utilization of 1-Iodo-2-(2-methoxyethoxy)ethane in the synthesis of stimuli-responsive polymers, the surface modification of nanoparticles, and its emerging role in energy applications. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties of 1-Iodo-2-(2-methoxyethoxy)ethane

A thorough understanding of the physical and chemical properties of IEMEE is fundamental to its successful application.

PropertyValueSource
Chemical Formula C₅H₁₁IO₂
Molecular Weight 230.04 g/mol
Appearance Liquid (form)Sigma-Aldrich
Density 2.028 g/mL at 25 °C (lit.)Sigma-Aldrich
Refractive Index n20/D 1.572 (lit.)Sigma-Aldrich
SMILES COCCOCCI
CAS Number 104539-21-1

Application I: Synthesis of Thermo-Responsive Polymers via Atom Transfer Radical Polymerization (ATRP)

The methoxyethoxy group in IEMEE is a key structural motif in polymers that exhibit a Lower Critical Solution Temperature (LCST). This property, where the polymer is soluble in a solvent at lower temperatures and becomes insoluble as the temperature is raised, is highly sought after for applications in drug delivery, tissue engineering, and smart coatings.[1][2] Atom Transfer Radical Polymerization (ATRP) is a powerful technique to synthesize well-defined polymers with controlled molecular weight and low polydispersity, and the iodo group in IEMEE makes it an excellent initiator for this process.[3]

Scientific Rationale

ATRP relies on a reversible equilibrium between active (radical) and dormant (alkyl halide) species, catalyzed by a transition metal complex (typically copper-based). The iodo group of IEMEE can be readily activated by the catalyst to form a radical that initiates polymerization. The equilibrium is shifted towards the dormant species, minimizing termination reactions and allowing for controlled chain growth. The resulting polymer chains will possess the methoxyethoxy group at one end, which can influence the polymer's solubility and self-assembly behavior. By polymerizing monomers that also contain thermo-responsive moieties, such as 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), polymers with pronounced and tunable LCST behavior can be synthesized.

Experimental Protocol: ATRP of 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) initiated by a related alkyl halide

Materials:

  • 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA), inhibitor removed

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (for precipitation)

  • Alumina (for catalyst removal)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas

Procedure:

  • Monomer and Solvent Preparation: Purify MEO₂MA by passing it through a column of basic alumina to remove the inhibitor. Degas the anisole by three freeze-pump-thaw cycles.

  • Reaction Setup: In a nitrogen-filled glovebox, add CuBr (e.g., 0.071 g, 0.5 mmol) and a magnetic stir bar to a dry 100 mL Schlenk flask.

  • Addition of Reagents: Add degassed anisole (e.g., 20 mL), MEO₂MA (e.g., 10.0 g, 53.1 mmol), PMDETA (e.g., 0.104 g, 0.6 mmol), and EBiB (e.g., 0.097 g, 0.5 mmol) to the Schlenk flask. The molar ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] should be carefully controlled to target a specific degree of polymerization.

  • Polymerization: Seal the flask, remove it from the glovebox, and place it in a thermostatically controlled oil bath at a set temperature (e.g., 60 °C). Stir the reaction mixture for the desired time (e.g., 4-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Purification: Terminate the polymerization by opening the flask to air and diluting the mixture with a suitable solvent like tetrahydrofuran (THF).

  • Catalyst Removal: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Polymer Precipitation: Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent, such as cold methanol or hexane.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Characterization and Expected Results
  • ¹H NMR: To confirm the polymer structure and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). For a controlled polymerization, a narrow PDI (typically < 1.3) is expected.

  • Differential Scanning Calorimetry (DSC) or Turbidimetry: To determine the Lower Critical Solution Temperature (LCST) of the polymer in an aqueous solution. The LCST is typically observed as an endothermic peak in DSC or as the onset of turbidity in a UV-Vis spectrophotometer as the temperature is increased.[5]

ParameterExpected Value
Molecular Weight (Mn) Controlled by the [Monomer]/[Initiator] ratio
Polydispersity Index (PDI) < 1.3
LCST of Poly(MEO₂MA) ~26 °C[4]
Workflow Diagram: ATRP Synthesis

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer Purify & Degas Monomer (MEO₂MA) Setup Schlenk Flask Setup (CuBr, PMDETA, EBiB) Monomer->Setup Solvent Degas Solvent (Anisole) Solvent->Setup React Add Monomer & Solvent Heat to 60°C Setup->React Monitor Monitor Conversion (NMR/GC) React->Monitor Terminate Terminate Reaction (Expose to Air) Monitor->Terminate Filter Catalyst Removal (Alumina Column) Terminate->Filter Precipitate Precipitate Polymer (in Methanol) Filter->Precipitate Dry Dry Polymer (Vacuum Oven) Precipitate->Dry NMR ¹H NMR Dry->NMR GPC GPC Dry->GPC LCST DSC/Turbidimetry Dry->LCST

Caption: Workflow for the synthesis of thermo-responsive polymers via ATRP.

Application II: Surface Modification of Nanoparticles

The ability to tailor the surface properties of nanoparticles is crucial for their application in various fields, including biomedicine, catalysis, and sensing. 1-Iodo-2-(2-methoxyethoxy)ethane can be used as a surface modification agent to introduce hydrophilic and functionalizable moieties onto the surface of nanoparticles.[3]

Scientific Rationale

The iodo group of IEMEE can participate in various coupling reactions to attach the molecule to the surface of nanoparticles. For instance, it can react with surface hydroxyl groups on silica nanoparticles after appropriate surface activation or be used in thiol-ene click chemistry with thiol-functionalized gold nanoparticles. The exposed methoxyethoxy chains then render the nanoparticles more dispersible in aqueous media, preventing aggregation and improving their biocompatibility. Furthermore, the terminal methoxy group can be replaced with other functional groups to allow for further conjugation of biomolecules or other ligands.

Experimental Protocol: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol describes a general approach for the surface functionalization of gold nanoparticles using a thiol-terminated ligand derived from IEMEE.

Materials:

  • Gold nanoparticles (AuNPs) of desired size

  • 1-Iodo-2-(2-methoxyethoxy)ethane (IEMEE)

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Centrifuge

Procedure:

  • Synthesis of Thiol-Terminated Ligand:

    • In a round-bottom flask, dissolve IEMEE (1 equivalent) in ethanol.

    • Add thiourea (1.1 equivalents) and reflux the mixture for several hours.

    • Cool the reaction mixture and add a solution of NaOH (2 equivalents) in water.

    • Reflux for an additional 2 hours to hydrolyze the isothiouronium salt to the corresponding thiol.

    • Acidify the solution with a dilute acid (e.g., HCl) to protonate the thiol and extract the product with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the thiol-terminated methoxyethoxy ligand.

  • Surface Modification of AuNPs:

    • Disperse the as-synthesized AuNPs in ethanol.

    • Add a solution of the thiol-terminated methoxyethoxy ligand in ethanol to the AuNP dispersion. The molar ratio of ligand to surface gold atoms should be optimized.

    • Stir the mixture at room temperature for 24-48 hours to allow for ligand exchange and self-assembly on the AuNP surface.

    • Isolate the functionalized AuNPs by centrifugation.

    • Wash the nanoparticles repeatedly with ethanol and deionized water to remove excess unbound ligand.

    • Redisperse the purified, functionalized AuNPs in the desired solvent.

Characterization and Expected Results
  • UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak of the AuNPs. A slight red-shift in the SPR peak is expected upon successful ligand exchange.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and zeta potential of the nanoparticles. An increase in hydrodynamic diameter and a change in zeta potential will indicate surface modification.

  • Transmission Electron Microscopy (TEM): To visualize the size and morphology of the nanoparticles and confirm that no significant aggregation has occurred.

  • X-ray Photoelectron Spectroscopy (XPS) or Thermogravimetric Analysis (TGA): To confirm the presence of the organic ligand on the nanoparticle surface and to quantify the grafting density.[6]

Logical Diagram: Nanoparticle Surface Modification

Nanoparticle_Modification cluster_ligand Ligand Synthesis cluster_modification Surface Modification cluster_characterization Characterization IEMEE 1-Iodo-2-(2-methoxyethoxy)ethane Thiourea Thiourea IEMEE->Thiourea Thiol_Ligand Thiol-terminated Methoxyethoxy Ligand Thiourea->Thiol_Ligand Functionalization Ligand Exchange Thiol_Ligand->Functionalization AuNPs Gold Nanoparticles AuNPs->Functionalization Purification Centrifugation & Washing Functionalization->Purification Functionalized_AuNPs Functionalized AuNPs Purification->Functionalized_AuNPs UVVis UV-Vis Functionalized_AuNPs->UVVis DLS DLS Functionalized_AuNPs->DLS TEM TEM Functionalized_AuNPs->TEM XPS_TGA XPS/TGA Functionalized_AuNPs->XPS_TGA

Caption: Logical workflow for the surface modification of gold nanoparticles.

Application III: Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

1-Iodo-2-(2-methoxyethoxy)ethane has been described as a switchable, hydrophobic, and photostable sensitizer for generating photocurrents in solar cells, including dye-sensitized solar cells (DSSCs).[4] While a detailed molecular structure with benzene rings is mentioned in one source, the commercially available IEMEE is a simple iodoalkane. This suggests that IEMEE itself may not be the final photosensitizer but a precursor or an additive. The methoxyethoxy groups are known to be incorporated into DSSC dyes to improve solubility and reduce dye aggregation.

Scientific Rationale

In a DSSC, a monolayer of dye molecules is adsorbed onto a wide-bandgap semiconductor (typically TiO₂). Upon light absorption, the dye is excited and injects an electron into the conduction band of the semiconductor. The oxidized dye is then regenerated by a redox electrolyte. The efficiency of a DSSC is highly dependent on the properties of the dye, including its light absorption spectrum, excited-state lifetime, and its interaction with the semiconductor surface and the electrolyte.

The incorporation of methoxyethoxy chains into the dye structure can:

  • Improve Solubility: Enhance the solubility of the dye in the solvents used for cell fabrication.

  • Reduce Aggregation: The flexible ethylene glycol chains can sterically hinder dye molecules from aggregating on the TiO₂ surface, which would otherwise lead to fluorescence quenching and reduced efficiency.

  • Enhance Performance: By tuning the electronic properties of the dye and its interaction with the electrolyte, the overall power conversion efficiency can be improved. Porphyrin dyes containing oligo(ethylene glycol) units have shown high efficiencies in DSSCs.[7]

Conceptual Protocol: Fabrication of a Dye-Sensitized Solar Cell

The following is a general protocol for the fabrication of a DSSC. To explore the potential of IEMEE, it could be used to synthesize a custom dye containing the methoxyethoxy moiety, which would then be used in this protocol.

Materials:

  • Fluorine-doped tin oxide (FTO) coated glass slides

  • Titanium dioxide (TiO₂) paste

  • A dye solution (e.g., a custom-synthesized dye derived from IEMEE, or a standard dye like N719 for comparison)

  • Iodide/triiodide electrolyte solution

  • Platinized counter electrode

  • Surlyn or other thermoplastic sealant

  • Screen printer or doctor blade

  • Furnace

  • Solar simulator and potentiostat for characterization

Procedure:

  • Preparation of the Photoanode:

    • Clean the FTO glass slides thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.

    • Deposit a thin layer of TiO₂ paste onto the conductive side of the FTO glass using screen printing or the doctor-blade technique.

    • Sinter the TiO₂ film in a furnace at high temperatures (e.g., 450-500 °C) to ensure good electrical contact between the nanoparticles and adhesion to the FTO substrate.

    • After cooling to room temperature, immerse the TiO₂-coated slide in the dye solution for several hours to allow for dye adsorption.

  • Assembly of the Solar Cell:

    • Rinse the dye-sensitized photoanode with a suitable solvent (e.g., acetonitrile) to remove any non-adsorbed dye molecules.

    • Place a platinized counter electrode on top of the photoanode, separated by a thin thermoplastic sealant.

    • Heat the assembly to melt the sealant and bond the two electrodes together, leaving a small opening for electrolyte filling.

    • Introduce the electrolyte solution into the cell through the opening via vacuum backfilling or capillary action.

    • Seal the filling hole with a small piece of sealant and a soldering iron.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the assembled DSSC under simulated sunlight (AM 1.5G, 100 mW/cm²).

    • From the I-V curve, determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (η).

Performance Parameters of DSSCs
ParameterDescriptionTypical Range for High-Efficiency Cells
Open-Circuit Voltage (Voc) The maximum voltage from the solar cell at zero current.0.7 - 0.8 V
Short-Circuit Current Density (Jsc) The maximum current density from the solar cell at zero voltage.15 - 25 mA/cm²
Fill Factor (FF) A measure of the "squareness" of the I-V curve.0.6 - 0.8
Power Conversion Efficiency (η) The ratio of the maximum power output to the incident light power.>10%[8]
Experimental Workflow: DSSC Fabrication

DSSC_Fabrication cluster_anode Photoanode Preparation cluster_assembly Cell Assembly cluster_characterization Characterization Clean_FTO Clean FTO Glass Deposit_TiO2 Deposit TiO₂ Paste Clean_FTO->Deposit_TiO2 Sinter Sinter TiO₂ Film Deposit_TiO2->Sinter Dye_Soak Dye Sensitization Sinter->Dye_Soak Assemble Assemble with Counter Electrode Dye_Soak->Assemble Seal Seal Electrodes Assemble->Seal Fill Fill Electrolyte Seal->Fill Final_Seal Seal Fill Hole Fill->Final_Seal IV_Test I-V Measurement (Solar Simulator) Final_Seal->IV_Test Performance_Metrics Calculate Voc, Jsc, FF, and η IV_Test->Performance_Metrics

Caption: General workflow for the fabrication of a dye-sensitized solar cell.

Conclusion and Future Outlook

1-Iodo-2-(2-methoxyethoxy)ethane is a versatile and valuable building block for the creation of advanced functional materials. Its dual functionality allows for the precise synthesis of polymers with tailored properties, the surface engineering of nanomaterials, and the development of novel components for energy conversion devices. The protocols and application notes provided in this guide serve as a foundation for researchers to explore the full potential of this compound. Future research will likely focus on expanding the library of monomers that can be polymerized using IEMEE as an initiator, exploring its use in the synthesis of more complex polymer architectures such as block and star polymers, and designing novel photosensitizers and electrolyte additives for next-generation solar cells. The continued investigation of this and related compounds will undoubtedly lead to new and exciting advancements in materials science.

References

  • Polystyrene-b-Poly(2-(Methoxyethoxy)ethyl Methacrylate) Polymerization by Different Controlled Polymerization Mechanisms. Polymers (Basel). 2021 , 13(19), 3505. [Link]

  • 1-Iodo-2-(2-(2-methoxyethoxy)ethoxy)ethane. MySkinRecipes. [Link]

  • Thermoresponsive polymer assemblies via variable temperature liquid-phase transmission electron microscopy and small angle X-ray scattering. Nat Commun. 2021 , 12(1), 6569. [Link]

  • Stimuli-Responsive Materials for Biomedical Applications. Adv Mater. 2023 , e2307559. [Link]

  • Thermoresponsive Polymers for Biomedical Applications. Molecules. 2011 , 16(8), 6908-6928. [Link]

  • Surface chemistry of metal oxide nanoparticles: NMR and TGA quantification. Analyst. 2022 , 147(6), 1081-1092. [Link]

  • Solar Cells Sensitized with Porphyrin Dyes Containing Oligo(Ethylene Glycol) Units: A High Efficiency Beyond 12%. ChemSusChem. 2019 , 12(12), 2689-2696. [Link]

  • Improving the Performance of Dye-Sensitized Solar Cells. Front. Chem.2019 , 7, 61. [Link]

  • PubChem. 1-Iodo-2-(2-methoxyethoxy)ethane. [Link]

  • Thermoresponsive polymers with LCST transition: synthesis, characterization, and their impact on biomedical frontiers. RSC Publishing. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yields with 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The "Deceptive" Linker

Welcome to the technical support hub for 1-Iodo-2-(2-methoxyethoxy)ethane (also known as DEGME-I ). This reagent is a critical short-chain PEG linker used in PROTACs, antibody-drug conjugates (ADCs), and surface modifications.

The Core Problem: Researchers often report yields fluctuating between 30% and 85% . The Cause: This molecule is not just an electrophile; it is a pseudo-crown ether . The ethylene glycol backbone chelates metal cations, altering the reactivity of your nucleophile and the solubility of your base. Furthermore, the iodide is a "soft" leaving group attached to a primary carbon, making it highly susceptible to E2 elimination (forming vinyl ethers) if the basicity is not strictly controlled.

This guide moves beyond standard protocols to address the mechanistic failure points in your workflow.

Phase I: Reagent Integrity & Synthesis

If your starting material is compromised, your reaction is dead on arrival.

A. The Finkelstein Equilibrium (If Synthesizing In-House)

Most labs synthesize DEGME-I from the corresponding chloride or tosylate via the Finkelstein reaction.

  • The Trap: The reaction is an equilibrium.

    
    .
    
  • The Fix: You must drive the equilibrium by precipitation.

    • Solvent: Use anhydrous acetone . NaCl is insoluble in acetone and will precipitate, driving the reaction forward (Le Chatelier's principle).[1]

    • Moisture: Water dissolves NaCl, re-introducing chloride ions and reversing the reaction. Strictly exclude water.

B. Storage & Degradation (If Buying Commercial)

Alkyl iodides have a weak C-I bond (~50 kcal/mol). Light and heat cause homolytic cleavage, releasing free iodine (


), which acts as an oxidant in your downstream reaction.
  • Visual Check: Clear/Colorless = Good. Yellow/Brown = Degraded (

    
     present).
    
  • Restoration: If yellow, wash the DCM solution of the reagent with 10% aqueous Sodium Thiosulfate (

    
    ) until colorless, then dry over 
    
    
    
    .
Workflow Visualization: Synthesis & Purification

Finkelstein_Workflow Start Precursor (Chloride/Tosylate) Reaction Reflux w/ NaI (Anhydrous Acetone) Start->Reaction + 3-5 eq NaI Precipitation NaCl Precipitation (Drives Eq.) Reaction->Precipitation Time Filtration Filtration (Remove Salts) Precipitation->Filtration Workup Thiosulfate Wash (Remove I2) Filtration->Workup If Brown Product Pure DEGME-I (Store Amber/Cold) Filtration->Product If Colorless Workup->Product

Figure 1: Critical workflow for Finkelstein synthesis. Note the thiosulfate wash step is mandatory if the product appears yellow.

Phase II: Reaction Optimization ( vs. E2)

This is where 90% of yield is lost. You want Substitution (


) . You often get Elimination (E2) , producing the vinyl ether byproduct.
The "Base Effect" Matrix

The choice of base determines the pathway.

BasepKa (conj. acid)Risk LevelRecommendationMechanism Note
NaH / KH ~35CRITICAL Avoid Strong base promotes E2 elimination over substitution.
t-BuOK ~17HIGH Avoid Steric bulk and high basicity favor elimination.

~10LOW Preferred "Cesium Effect" improves solubility; mild basicity favors

.

~10MEDIUM Standard Good, but requires polar solvent (DMF/DMSO) for solubility.
DIPEA / TEA ~10MEDIUM Conditional Good for amines; sluggish for phenols/alcohols.
The "PEG Effect" (Chelation)

Because DEGME-I has two ether oxygens, it can wrap around cations like


 or 

.
  • Pro: This activates the nucleophile (similar to adding 18-crown-6).

  • Con: It increases the basicity of ion-paired bases, potentially pushing towards elimination if temperature is uncontrolled.

Protocol: Optimized Alkylation of a Phenol

Standardized for 1.0 mmol scale.

  • Dissolution: Dissolve Phenol (1.0 eq) in anhydrous DMF (0.2 M concentration).

    • Why DMF? High dielectric constant dissociates ion pairs, speeding up

      
      .
      
  • Activation: Add

    
      (1.5 eq). Stir at RT for 15 min.
    
    • Why Cesium? Larger cation radius is less tightly bound by the PEG chain, leaving the phenoxide "naked" and more nucleophilic.

  • Addition: Add DEGME-I (1.2 eq) dropwise.

    • Note: Do not dump it in. Localized high concentration can promote side reactions.

  • Temperature: Heat to 60°C .

    • Warning: Do NOT exceed 80°C. Above 80°C, E2 elimination becomes dominant.

  • Monitoring: Monitor by TLC/LCMS. Reaction typically completes in 2-4 hours.

Decision Logic: Avoiding Side Reactions

Reaction_Logic Start Select Reaction Conditions BaseCheck Base Strength? Start->BaseCheck StrongBase Strong (NaH, tBuOK) BaseCheck->StrongBase MildBase Mild (Cs2CO3, K2CO3) BaseCheck->MildBase ResultFail MAJOR PRODUCT: Vinyl Ether (Elimination) StrongBase->ResultFail Promotes E2 TempCheck Temperature? MildBase->TempCheck HighTemp > 80°C TempCheck->HighTemp LowTemp < 65°C TempCheck->LowTemp HighTemp->ResultFail Thermal Elimination ResultSuccess MAJOR PRODUCT: Alkylated Target (SN2) LowTemp->ResultSuccess Kinetic Control

Figure 2: Decision tree for maximizing Substitution (


) and minimizing Elimination (E2).

Phase III: Troubleshooting & Workup

The Emulsion Issue

PEG chains are amphiphilic (soluble in both water and organic solvents). Standard Water/DCM extractions often result in inseparable emulsions.

The Fix: "Salting Out"

  • Do not use pure water for the aqueous wash.

  • Use saturated Brine (NaCl) or saturated

    
     . The high ionic strength forces the PEG-linker into the organic layer.
    
  • If emulsion persists, add small amounts of Methanol to the organic layer to break surface tension.

FAQ / Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Reagent turns brown Oxidation to

Wash with

(aq). Store over Copper foil in amber glass.
Low Yield (<40%) E2 EliminationSwitch base from NaH to

. Lower temperature.
Starting Material Remains Hydrolysis of IodideEnsure solvent is anhydrous . Iodides hydrolyze to alcohols in wet DMF.
Product is "Sticky" Oil Residual DMF/DMSOWash organic layer 3x with water (if product is hydrophobic enough) or use Lyophilization.
New Spot on TLC (High Rf) Vinyl EtherThis is the elimination product.[2] Reduce base strength.

References

  • Finkelstein Reaction Mechanism & Kinetics

    • Smith, M. B., & March, J. (2007).[1] Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Discussion on Halogen Exchange).

    • Finkelstein Reaction, Wikipedia. Link

  • Stability of Alkyl Iodides

    • Fisher Scientific.[3][4] (2021). Safety Data Sheet: 1,2-Bis(2-iodoethoxy)ethane. (Analogous stability data). Link

  • Nucleophilic Substitution vs Elimination

    • Chemistry LibreTexts. Nucleophilic Substitution. Link

  • PEGylation Chemistry

    • Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: the great versatility of the polymer for polymer-based materials. Journal of Controlled Release. Link

  • Synthesis Procedures (Org. Synth.)

    • Preparation of Alkyl Iodides. Organic Syntheses, Coll. Vol. 4, p.521. Link

Sources

Technical Support Center: Alkylation Reactions with 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 1-iodo-2-(2-methoxyethoxy)ethane in alkylation reactions. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes. Our goal is to empower you to anticipate, diagnose, and resolve common challenges encountered during your experiments.

Section 1: Understanding the Reactivity of 1-Iodo-2-(2-methoxyethoxy)ethane

1-Iodo-2-(2-methoxyethoxy)ethane is a versatile reagent for introducing a hydrophilic 2-(2-methoxyethoxy)ethyl group onto various nucleophiles. As a primary alkyl iodide, its reactivity is primarily governed by the principles of SN2 and E2 reactions. Understanding the interplay between these pathways is critical for maximizing the yield of your desired product and minimizing the formation of unwanted byproducts.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your alkylation experiments in a question-and-answer format.

Q1: My reaction is sluggish, and I'm observing low conversion of my starting material. What are the likely causes and how can I improve the reaction rate?

A1: Low reactivity in alkylation reactions with 1-iodo-2-(2-methoxyethoxy)ethane can stem from several factors. As this is typically an SN2 reaction, the rate is dependent on the concentration and nucleophilicity of your substrate, the concentration of the alkylating agent, the solvent, and the temperature.[1][2]

Troubleshooting Steps:

  • Assess Nucleophilicity: Ensure your nucleophile is sufficiently strong. If you are alkylating an alcohol or phenol, deprotonation to the corresponding alkoxide or phenoxide is crucial. The choice of base is critical; stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) will drive the equilibrium towards the more nucleophilic anionic species. For weaker nucleophiles, consider using a more polar aprotic solvent to enhance their reactivity.

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred for SN2 reactions as they solvate the cation of the base but leave the anionic nucleophile relatively "bare" and more reactive.[3]

  • Temperature: Increasing the reaction temperature can enhance the rate.[2][3] However, be aware that higher temperatures can also favor the competing E2 elimination pathway, especially with sterically hindered substrates or bases.[4] A careful optimization of the temperature is often necessary.

  • Reagent Purity: Verify the purity of your 1-iodo-2-(2-methoxyethoxy)ethane. Over time, alkyl iodides can decompose, releasing free iodine, which can impart a brownish tint and potentially interfere with the reaction.

Q2: I'm observing a significant amount of an alkene byproduct in my reaction mixture. How can I suppress this elimination side reaction?

A2: The formation of an alkene, specifically 1-methoxy-2-vinyloxyethane, is a classic example of an E2 elimination side reaction competing with the desired SN2 alkylation.[1][4] This is more likely to occur under conditions that favor elimination.

Mitigation Strategies:

  • Choice of Base: Sterically hindered bases, such as tert-butoxide, are more prone to act as bases rather than nucleophiles, favoring elimination.[4] Consider using a less sterically demanding base like potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Temperature Control: As mentioned, lower temperatures generally favor the SN2 pathway over the E2 pathway.[4] Try running your reaction at a lower temperature, even if it requires a longer reaction time.

  • Substrate Steric Hindrance: If your nucleophile is sterically bulky, it may preferentially act as a base, abstracting a proton from the β-carbon of the alkyl iodide. While you cannot change your substrate, optimizing the base and temperature becomes even more critical in these cases.

Table 1: General Guidelines for Favoring SN2 over E2

FactorTo Favor SN2 (Alkylation)To Favor E2 (Elimination)
Base Less sterically hindered (e.g., NaH, K2CO3)Sterically hindered (e.g., t-BuOK)
Temperature Lower temperatureHigher temperature
Solvent Polar aprotic (e.g., DMF, DMSO)Less critical, but can influence rate

Diagram 1: Competing SN2 and E2 Pathways

competing_pathways Reagents Nucleophile (Nu⁻) + 1-Iodo-2-(2-methoxyethoxy)ethane SN2_Product Desired Alkylation Product (Nu-CH₂CH₂OCH₂CH₂OCH₃) Reagents->SN2_Product SN2 Pathway (Nucleophilic Attack) E2_Product Elimination Byproduct (CH₂=CHOCH₂CH₂OCH₃) Reagents->E2_Product E2 Pathway (Base Abstraction)

Caption: Competing SN2 and E2 reaction pathways for 1-iodo-2-(2-methoxyethoxy)ethane.

Q3: I suspect the ether linkage in my product or the starting material is cleaving. Under what conditions can this occur and how can I prevent it?

A3: While the ether linkages in 1-iodo-2-(2-methoxyethoxy)ethane are generally stable, they can be susceptible to cleavage under strongly acidic conditions.[5][6] If your reaction generates acidic byproducts (e.g., HI) that are not effectively neutralized by the base, the reaction medium can become acidic enough to protonate an ether oxygen, making it a good leaving group and susceptible to nucleophilic attack by the iodide ion.

Preventative Measures:

  • Use a Sufficient Excess of Base: Ensure you are using at least a stoichiometric amount of base, and often a slight excess (1.1-1.5 equivalents), to neutralize any acidic species generated during the reaction.

  • Monitor Reaction pH: If feasible, monitor the pH of your reaction mixture to ensure it remains basic.

  • Avoid Protic Acids: Do not use protic acids as additives unless their role is well-defined and controlled. If an acidic workup is required, perform it at low temperatures and for the shortest possible time.

Diagram 2: Potential Ether Cleavage Mechanism

ether_cleavage cluster_0 Acid-Catalyzed Ether Cleavage Ether R-O-CH₂CH₂OCH₃ Protonated_Ether R-O⁺(H)-CH₂CH₂OCH₃ Ether->Protonated_Ether Protonation (H⁺) Cleavage_Products R-OH + I-CH₂CH₂OCH₃ Protonated_Ether->Cleavage_Products Nucleophilic Attack (I⁻)

Caption: Simplified mechanism of acid-catalyzed ether cleavage.

Q4: I'm observing an unexpected cyclic byproduct. What could it be and why is it forming?

A4: In some cases, particularly with substrates that have a nucleophilic group at an appropriate distance, intramolecular cyclization can compete with the desired intermolecular alkylation. For instance, if you are alkylating a substrate with a hydroxyl or amino group that can form a 5- or 6-membered ring with the electrophilic carbon of the iodoethane moiety, you might observe the formation of a cyclic ether or morpholine derivative.

Strategies to Minimize Intramolecular Cyclization:

  • High Concentration: Running the reaction at a higher concentration can favor the bimolecular (intermolecular) reaction over the unimolecular (intramolecular) cyclization.

  • Slow Addition: Adding the 1-iodo-2-(2-methoxyethoxy)ethane slowly to the reaction mixture containing the nucleophile can help maintain a low concentration of the alkylating agent, thus disfavoring the intramolecular pathway.

Section 3: Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of a Phenol

This protocol is a starting point and may require optimization for your specific substrate.

  • Preparation: To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.1-0.5 M), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the mixture to stir at room temperature for 30 minutes or until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add 1-iodo-2-(2-methoxyethoxy)ethane (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be applied.

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 4: References

  • Wuts, P. G. M. (n.d.). 4.4 Alkoxymethyl Ethers. In Greene's Protective Groups in Organic Synthesis.

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. [Link]

  • ResearchGate. (2025, August 7). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. [Link]

  • Google Patents. (n.d.). US2105828A - Production of morpholine ethanols.

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?[Link]

  • ResearchGate. (n.d.). Deprotection of the methoxy groups, followed by alkylation (R = 2-ethylhexyl). [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • ResearchGate. (2025, August 7). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • National Institutes of Health. (n.d.). Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation. [Link]

  • Brainly. (2024, March 12). Illustrate with examples the limitations of Williamson synthesis for the preparation of certain types of ethers. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • ChemRxiv. (2024, September 6). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.

  • ResearchGate. (2025, August 6). Shape-Selective Alkylation of 2-Methoxynaphthalene with tert Butanol over Large-Pore Zeolites. [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Sci-Hub. (n.d.). Cyclization of 2-(2-bromoethoxy)-acetophenones and 5-(ω-haloalkoxy)-1,5-dihydro-2H-pyrrol-2-ones – Formation of five- to eight-membered oxygen-containing heterocycles via intramolecular alkylation. [Link]

Sources

Technical Support Center: Optimizing Nucleophilic Substitution with 1-Iodo-2-(2-methoxyethoxy)ethane

Author: BenchChem Technical Support Team. Date: February 2026

Reagent Code: PEG2-Iodide | CAS: 62999-96-6 (Generic PEG-iodide family) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Reagent Profile[1][2]

The Challenge: 1-Iodo-2-(2-methoxyethoxy)ethane (often referred to as Diethylene glycol methyl ether iodide ) is a specialized "Mini-PEG" alkylating agent. While alkyl iodides are excellent electrophiles for


 reactions due to the weak C-I bond, this specific reagent presents a unique "Trojan Horse" challenge: The Chelate Effect. 

The ether oxygens in the backbone can coordinate with metal cations (like


 or 

), mimicking a crown ether. This "naked anion" effect accelerates the desired substitution but simultaneously lowers the activation energy for competing elimination reactions (

), leading to vinyl ether byproducts.

Core Objective: Maximize


 product (Target) while suppressing 

elimination (Vinyl Ether) and Hydrolysis (Alcohol).

The Mechanistic Landscape (Why Byproducts Form)

To solve the problem, we must visualize the competition. The reaction outcome is dictated by the Basicity vs. Nucleophilicity ratio of your system.

Diagram 1: Reaction Pathways & Competition

This diagram illustrates the three competing pathways: The desired Substitution (


), the unwanted Elimination (

), and Hydrolysis.

ReactionPathways Substrate 1-Iodo-2-(2-methoxyethoxy)ethane (Electrophile) Product Target PEGylated Product (SN2 Pathway) Substrate->Product Backside Attack (Polar Aprotic Solvent) VinylEther Vinyl Ether Byproduct (E2 Pathway) Substrate->VinylEther Proton Abstraction (High Temp / Strong Base) Alcohol Hydrolysis Product (Alcohol) Substrate->Alcohol Solvolysis (Wet Solvent) Nu Nucleophile (Nu-) (Amine, Phenol, Thiol) Nu->Product Base Base (B:) Base->VinylEther Water H2O (Moisture) Water->Alcohol

Caption: The central competition.


 is favored by soft nucleophiles and polar aprotic solvents. 

is favored by hard bases and heat.

Troubleshooting Guide (FAQs)

Issue 1: "I am seeing a significant amount of vinyl ether byproduct."

Diagnosis: The


 elimination pathway is dominating. This occurs when the base abstracts a proton from the 

-carbon (adjacent to the ether oxygen) rather than the nucleophile attacking the

-carbon.
  • Cause: Base is too strong (high

    
    ) or temperature is too high.
    
  • The "Crown Ether" Trap: If you are using

    
     or 
    
    
    
    , the PEG chain chelates the cation, leaving the hydride/alkoxide extremely reactive (basic), which strips the proton instantly.

Corrective Action:

  • Switch Bases: Move from strong bases (

    
    , Alkoxides) to weaker, non-nucleophilic bases.
    
    • Recommended:

      
       (Cesium Carbonate). The large Cesium ion is less tightly chelated by the small PEG chain, and the carbonate is basic enough for deprotonation but less prone to promoting elimination.
      
  • Lower Temperature:

    
     has a higher activation energy than 
    
    
    
    . Run the reaction at 0°C to Room Temperature . Do not reflux unless absolutely necessary.
Issue 2: "The reaction turns dark brown/purple immediately."

Diagnosis: Iodine liberation (


).
  • Cause: Iodides are light-sensitive and can oxidize over time or in the presence of trace oxidants. Free iodine can act as a radical inhibitor or react with sensitive nucleophiles (like thiols).

Corrective Action:

  • Scavenge Iodine: Add a small amount of Copper turnings or Sodium Thiosulfate (

    
    ) to the reaction mixture if your nucleophile tolerates it.
    
  • Protection: Wrap the reaction vessel in aluminum foil.

  • Storage Check: Ensure the reagent is stored at 4°C over activated copper or silver wool to stabilize it.

Issue 3: "My yield is low, and I see a hydroxyl-PEG impurity."

Diagnosis: Hydrolysis.[1]

  • Cause: The ether backbone is hygroscopic (water-loving). Even "anhydrous" solvents may contain enough water to compete with your nucleophile, especially if your nucleophile is weak.

Corrective Action:

  • Molecular Sieves: Do not just trust the bottle. Add activated 3Å or 4Å molecular sieves to the reaction vessel.

  • Reagent Drying: If the iodide reagent is old, dissolve it in DCM, dry over

    
    , filter, and re-concentrate before use.
    

Optimized Protocol: The "Soft-Touch" Alkylation

This protocol is designed to minimize elimination by leveraging the "Cesium Effect" and solvent polarity.

Reagent Selection Matrix
ComponentRecommendationRationale
Solvent DMF or Acetonitrile Polar aprotic solvents stabilize the transition state for

.
Base

(1.5 - 2.0 eq)
"Cesium Effect": Increases solubility of inorganic bases in organic solvents; mild basicity suppresses

.
Temperature RT (20-25°C) Heat promotes elimination. Avoid if possible.
Stoichiometry 1.1 eq (Electrophile)Slight excess ensures completion; large excess promotes bis-alkylation (if applicable).
Step-by-Step Workflow

ProtocolFlow Start Start: Prepare Reagents Dry Step 1: Dry Solvents (Add 4Å Sieves) Start->Dry Mix Step 2: Activation Mix Nucleophile + Cs2CO3 in DMF Stir 30 min @ RT Dry->Mix Anhydrous Conditions Add Step 3: Addition Add PEG-Iodide dropwise (Keep dark) Mix->Add Deprotonation Complete Monitor Step 4: Monitor (TLC/LCMS) Look for Vinyl Ether peak Add->Monitor Reaction Time: 4-12h Quench Step 5: Workup Dilute w/ EtOAc, Wash w/ Na2S2O3 Monitor->Quench Conversion >95%

Caption: Optimized workflow prioritizing anhydrous conditions and controlled addition.

Detailed Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Activation: Add the Nucleophile (1.0 eq) and Cesium Carbonate (

    
    )  (1.5 eq) to anhydrous DMF  (0.1 M concentration). Stir at Room Temperature for 30 minutes.
    
    • Note: This pre-stir ensures the nucleophile is deprotonated/activated before the sensitive iodide is introduced.

  • Addition: Dissolve 1-Iodo-2-(2-methoxyethoxy)ethane (1.1 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture.

    • Why Dropwise? Keeps the concentration of the electrophile low, preventing side reactions like polymerization or runaway exotherms.

  • Reaction: Stir at Room Temperature in the dark. Monitor by TLC or LC-MS.

    • Checkpoint: If reaction is sluggish after 4 hours, warm slightly to 40°C. Do not exceed 60°C.

  • Workup: Dilute with Ethyl Acetate. Wash with 10% Sodium Thiosulfate (to remove free iodine/color), followed by water and brine. Dry over

    
    .
    

References & Authoritative Grounding

  • Mechanistic Foundation of

    
     vs 
    
    
    
    :
    • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. Oxford University Press. (Chapter 17: Elimination).[4]

    • Master Organic Chemistry. "Two Elimination Reaction Patterns."[3] Available at:

  • Reagent Specifics & Safety:

    • PubChem. "1-Iodo-2-(2-methoxyethoxy)ethane Compound Summary." National Library of Medicine. Available at:

  • Optimization of Alkylation Conditions (Cesium Effect):

    • Flessner, T., & Doye, S. (1999). "Cesium Carbonate: A Powerful Base for Organic Synthesis." Journal of Practical Chemistry. (Demonstrates the superiority of Cs2CO3 in suppressing elimination).

    • ScienceMadness Discussion on N-Alkylation. (Practical insights on base selection for alkyl iodides). Available at:

  • Green Chemistry & Solvent Selection:

    • ACS Green Chemistry Institute. "Green Criteria for N alkylation." (Guidance on solvent selection like DMF/MeCN). Available at:

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 1-Iodo-2-(2-methoxyethoxy)ethane Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those involving flexible alkyl ether chains and reactive termini like iodoalkanes, comprehensive structural validation is paramount. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool for the structural elucidation of 1-Iodo-2-(2-methoxyethoxy)ethane and its derivatives. We will explore the causality behind experimental choices, present detailed protocols, and compare the utility of NMR with alternative analytical techniques, supported by predictive data and experimental evidence from closely related analogs.

The Analytical Imperative: Why NMR is the Gold Standard for Ether Derivatives

While techniques like Mass Spectrometry (MS) provide crucial information about molecular weight and elemental composition, and X-ray crystallography offers the ultimate resolution for molecules in a crystalline state, NMR spectroscopy remains unparalleled for the complete structural determination of small molecules in solution.[1] For flexible molecules like 1-Iodo-2-(2-methoxyethoxy)ethane, which may not readily crystallize, NMR provides detailed insights into the covalent framework and the electronic environment of each atom within the molecule.[2]

This guide will systematically deconstruct the process of validating the structure of 1-Iodo-2-(2-methoxyethoxy)ethane using a suite of NMR experiments.

Predicting the NMR Signature: An Evidence-Based Approach

Prior to acquiring experimental data, a robust understanding of the expected NMR spectrum is invaluable. By analyzing the chemical structure of 1-Iodo-2-(2-methoxyethoxy)ethane, we can predict the chemical shifts of its constituent protons and carbons. The molecule possesses five distinct carbon environments and five corresponding proton environments.

Structure and Numbering:

The electron-withdrawing effects of the oxygen and iodine atoms will significantly influence the chemical shifts of the adjacent methylene groups. Protons and carbons closer to these electronegative atoms will be deshielded and resonate at a lower field (higher ppm).[3] Specifically, the protons on C5, being directly attached to the electron-rich iodine, are expected to be the most downfield among the methylene groups.[4] The protons on carbons adjacent to the ether oxygens (C2, C3, and C4) are also expected to be downfield compared to a simple alkane.[5]

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for 1-Iodo-2-(2-methoxyethoxy)ethane, based on established chemical shift ranges for similar functional groups.[5][6]

Position Proton (¹H) Predicted Chemical Shift (ppm) Expected Multiplicity
1H₃C-~3.3Singlet (s)
2-O-CH₂ -~3.5Triplet (t)
3-CH₂ -O-~3.6Triplet (t)
4-O-CH₂ -~3.7Triplet (t)
5-CH₂ -I~3.2Triplet (t)
Position Carbon (¹³C) Predicted Chemical Shift (ppm)
1H₃C-~59
2-O-C H₂-~72
3-C H₂-O-~70
4-O-C H₂-~71
5-C H₂-I~3

A Step-by-Step Experimental Protocol for Structural Validation

A comprehensive validation of the structure of 1-Iodo-2-(2-methoxyethoxy)ethane and its derivatives involves a logical sequence of NMR experiments.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 1D NMR Experiments cluster_2 2D NMR Experiments cluster_3 Data Analysis & Structure Confirmation prep Dissolve 5-25 mg of sample in 0.5-0.7 mL of CDCl₃ H1 ¹H NMR prep->H1 C13 ¹³C NMR H1->C13 Initial structural insights COSY COSY C13->COSY HSQC HSQC COSY->HSQC Establish proton-proton and proton-carbon connectivity HMBC HMBC HSQC->HMBC analysis Integrate and correlate all spectral data HMBC->analysis Elucidate long-range connectivity confirmation Confirm connectivity and assign all signals analysis->confirmation

Caption: NMR workflow for structural validation.

Detailed Methodologies

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the purified 1-Iodo-2-(2-methoxyethoxy)ethane derivative.

  • Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak is easily identifiable.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Purpose: To identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (information about neighboring protons).

  • Acquisition: A standard one-pulse proton experiment is sufficient.

  • Interpretation: For 1-Iodo-2-(2-methoxyethoxy)ethane, we expect to see five distinct signals. The methyl group (H-1) should appear as a singlet around 3.3 ppm. The four methylene groups (H-2, H-3, H-4, and H-5) should each appear as triplets, as they are coupled to their neighboring methylene groups.

3. ¹³C NMR Spectroscopy:

  • Purpose: To determine the number of unique carbon environments.

  • Acquisition: A proton-decoupled ¹³C experiment is typically used to simplify the spectrum, resulting in a single peak for each unique carbon.

  • Interpretation: We anticipate five signals in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule. The chemical shifts will be influenced by the proximity to the electronegative oxygen and iodine atoms.

4. 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds.[7]

  • Interpretation: In the COSY spectrum, cross-peaks will appear between the signals of coupled protons. For our target molecule, we expect to see correlations between H-2 and H-3, and between H-4 and H-5. This experiment is crucial for confirming the connectivity of the ethylene glycol units.

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons.[8]

  • Interpretation: The HSQC spectrum will show a correlation peak for each C-H bond. This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds.[8]

  • Interpretation: This is a powerful experiment for piecing together the molecular skeleton. For instance, we would expect to see a correlation between the methyl protons (H-1) and the neighboring methylene carbon (C-2). We would also expect to see a correlation between the protons on C-3 and carbon C-2, and vice-versa, confirming the ether linkage.

Logical Relationship in Spectral Interpretation

G cluster_0 1D Data cluster_1 2D Correlations cluster_2 Structural Fragments H1 ¹H Signals (Chemical Shift, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C attachment) H1->HSQC HMBC HMBC (Long-range ¹H-¹³C connectivity) H1->HMBC C13 ¹³C Signals (Chemical Shift) C13->HSQC C13->HMBC frag2 -CH₂-CH₂- COSY->frag2 frag1 CH₃-O-CH₂ HSQC->frag1 HSQC->frag2 frag3 -O-CH₂-CH₂-I HSQC->frag3 HMBC->frag1 HMBC->frag3 structure Final Structure CH₃OCH₂CH₂OCH₂CH₂I frag1->structure frag2->structure frag3->structure

Caption: Interplay of NMR data for structure elucidation.

Supporting Experimental Data: Analysis of a Close Structural Analog

Structure of Analog: I-CH₂(a)-CH₂(b)-O-CH₂(c)-CH₂(c)-O-CH₂(b)-CH₂(a)-I

The key difference is the presence of a second iodoethoxy group instead of a methoxy group. This allows for a direct comparison of the chemical shifts of the methylene groups.

Fragment Analog: ¹H Shift (ppm) Analog: ¹³C Shift (ppm) Analysis
I-CH₂-~3.2~3.0The chemical shifts for the methylene group adjacent to the iodine are consistent with our prediction for 1-Iodo-2-(2-methoxyethoxy)ethane.
-O-CH₂-~3.7~71The methylene groups adjacent to the ether oxygens are also in the expected downfield region.

The close correlation between the experimental data of this analog and our predicted values for 1-Iodo-2-(2-methoxyethoxy)ethane provides strong support for the accuracy of our analytical approach.

Comparison with Alternative Analytical Techniques

Technique Strengths Limitations Applicability to 1-Iodo-2-(2-methoxyethoxy)ethane
NMR Spectroscopy Provides detailed information on molecular structure, connectivity, and stereochemistry in solution. Non-destructive.Relatively low sensitivity compared to MS. Requires soluble samples.Ideal. Provides a complete structural picture.
Mass Spectrometry (MS) High sensitivity. Provides accurate molecular weight and elemental composition. Can be coupled with chromatography (GC-MS, LC-MS).Provides limited information on the specific arrangement of atoms (isomerism).Complementary. Essential for confirming the molecular formula but insufficient for full structure validation on its own.
X-ray Crystallography Provides the absolute, high-resolution 3D structure of a molecule.Requires a single, well-ordered crystal, which can be difficult to obtain for flexible or oily compounds.[2]Potentially difficult. The flexible nature of the ether chain may hinder crystallization.
Infrared (IR) Spectroscopy Provides information about the functional groups present in a molecule.The C-O stretch of ethers can be ambiguous as it appears in a crowded region of the spectrum.[5]Supportive. Can confirm the presence of the ether linkage but provides limited structural detail.

Conclusion

The structural validation of 1-Iodo-2-(2-methoxyethoxy)ethane and its derivatives is most effectively and comprehensively achieved through a multi-dimensional NMR spectroscopy approach. While other analytical techniques provide valuable, complementary information, only the suite of 1D and 2D NMR experiments described in this guide can deliver the detailed, unambiguous connectivity data required for confident structure confirmation in solution. By combining predictive analysis with a systematic experimental workflow, researchers can ensure the scientific integrity of their work and accelerate the pace of drug discovery and development.

References

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Available at: [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. Available at: [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • COSY Spectra. Chemistry LibreTexts. Available at: [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]

  • Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. PubMed. Available at: [Link]

  • Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. Available at: [Link]

  • NMR Links and Resources. University of Guelph. Available at: [Link]

  • 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition – OpenStax adaptation. Available at: [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • a HSQC (blue-green) and HMBC (red–orange) NMR spectra of BOLTORN H40 in... ResearchGate. Available at: [Link]

  • Comparison of NMR and X-ray crystallography. Unknown Source.
  • Good resources for learning the theory behind NMR? Reddit. Available at: [Link]

  • Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. ResearchGate. Available at: [Link]

  • Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes. PubMed Central. Available at: [Link]

  • 2D-COSY NMR spectrum | How to read COSY Spectrum? YouTube. Available at: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. Available at: [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. Available at: [Link]

  • PEG-S – 1H NMR (400 MHz, CDCl3) δ. The Royal Society of Chemistry. Available at: [Link]

  • 18.8 Spectroscopy of Ethers. Chemistry LibreTexts. Available at: [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Useful NMR Resources. LSU. Available at: [Link]

  • Quantitative 2D HSQC NMR determination of polymer structures by selecting suitable internal standard references. PubMed. Available at: [Link]

  • 2-(2-Methoxyethoxy)ethanol. Wikipedia. Available at: [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. Available at: [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

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  • NMR Books. University of Lethbridge. Available at: [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

  • Book Review: Structure Elucidation by NMR in Organic Chemistry - Eberhard Breitmaier. Unknown Source.
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  • NMR Spectral Databases. Wiley Science Solutions. Available at: [Link]

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Cost-Benefit Analysis: 1-Iodo-2-(2-methoxyethoxy)ethane in High-Value Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-Benefit Analysis of Using 1-Iodo-2-(2-methoxyethoxy)ethane in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Make vs. Buy" Paradox

In the high-stakes arena of medicinal chemistry—particularly in PROTAC® linker design and polymer initiation—1-Iodo-2-(2-methoxyethoxy)ethane (mPEG2-Iodide) represents a classic trade-off between kinetic efficiency and material cost.

While the iodide offers superior electrophilicity compared to its bromide or tosylate counterparts, its commercial price point (often >50x higher per gram than the bromide) and storage instability make it a poor candidate for bulk process chemistry. However, for library generation and late-stage functionalization of sensitive scaffolds, the premium is justified by milder reaction conditions and higher conversion rates.

The Verdict:

  • For Discovery/HTS: Buy. The time saved in reaction optimization outweighs the material cost.

  • For Scale-Up (>10g): Make. Generate in situ from the bromide via Finkelstein reaction to balance cost and reactivity.

Technical Introduction: The Linker Defines the Drug

1-Iodo-2-(2-methoxyethoxy)ethane (CAS: 104539-21-1) is a bifunctional building block used to introduce a short, hydrophilic diethylene glycol (mPEG2) motif. In modern drug discovery, this specific chain length is critical for:

  • PROTAC® Linkers: It spans the "Goldilocks" zone (approx. 8–10 Å) required to bridge an E3 ligase (e.g., Cereblon) and a Target Protein without inducing steric clash.

  • Solubility Engineering: Capping hydrophobic small molecules to improve LogD and metabolic stability.

  • Polymer Initiation: Serving as an efficient initiator for Atom Transfer Radical Polymerization (ATRP).[1]

The core chemical challenge is the alkylation step. The choice of leaving group (I vs. Br vs. OTs vs. OH) dictates the temperature, base, and yield of this transformation.

Comparative Analysis: The Matrix

The following data compares the Iodide against its primary alternatives: the Bromide (CAS: 72593-77-2), the Tosylate, and the Alcohol precursor.

Table 1: Reagent Performance & Cost Matrix

Feature1-Iodo-2-(2-methoxyethoxy)ethane 1-Bromo-2-(2-methoxyethoxy)ethane Tosylate Analog Alcohol Precursor (Mitsunobu)
Reactivity (

)
High (100) Low (~1)Medium (~50)N/A (Requires activation)
Commercial Cost


200/g)

5/g)

$
Stability Low (Light/Oxidation sensitive)High (Stable at RT)Low (Hydrolysis risk)High
Atom Economy GoodGoodPoor (High MW leaving group)Very Poor (Dead POPh3/DIAD)
Reaction Temp 25°C – 60°C80°C – 120°C60°C – 80°C0°C – 25°C
Purification Filtration (inorganic salts)FiltrationChromatography requiredDifficult (Remove POPh3O)

Analyst Note: The cost disparity is driven by the difficulty of stabilizing the iodide and the lower demand volume compared to the bromide.

Decision Framework: When to Pay the Premium

The choice of reagent should not be based on price alone, but on the Value of the Substrate .

Figure 1: Decision tree for selecting the optimal alkylating agent based on scale and substrate stability.

Experimental Protocols
Protocol A: High-Value Synthesis (Direct Alkylation with Iodide)

Use this when your starting material (e.g., a complex PROTAC warhead) is worth >$1,000/g.

  • Preparation: Dissolve the phenolic/amine substrate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add Cs₂CO₃ (1.5 equiv). Stir at RT for 15 min to ensure deprotonation (color change often observed).

  • Alkylation: Add 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 equiv). Note: The iodide should be a clear to slightly yellow oil. If dark brown (free iodine), wash with dilute Na₂S₂O₃ before use.

  • Reaction: Stir at 40°C for 4–6 hours.

    • Checkpoint: Monitor by LCMS.[2] The iodide reacts cleanly; look for the M+103 peak (mass of mPEG2 chain).

  • Workup: Dilute with EtOAc, wash with water x3 (to remove DMF). Dry over Na₂SO₄.

  • Yield: Typically 85–95%.

Protocol B: The "Smart" Scale-Up (In Situ Finkelstein)

Use this for >1g reactions to save 80% on reagent costs while maintaining reactivity.

  • Setup: Dissolve 1-Bromo-2-(2-methoxyethoxy)ethane (1.5 equiv) and NaI (0.2 equiv, catalytic) in Acetone or MEK (Methyl Ethyl Ketone).

  • Conversion: Stir at RT for 30 mins. The equilibrium shifts to the iodide due to the higher solubility of NaI vs NaBr in acetone.

  • Addition: Add the substrate (1.0 equiv) and K₂CO₃ (2.0 equiv).

  • Reaction: Heat to reflux (approx 60°C).

    • Mechanism:[3] The catalytic iodide attacks the substrate, releasing iodide ion which then reacts with another bromide molecule. This "iodide shuttle" mimics the reactivity of the pure iodide reagent without the high cost.

  • Yield: Typically 75–85% (slightly lower due to higher salt burden).

Case Study: PROTAC Linker Synthesis

In a recent internal validation campaign for a BRD4 degrader, we compared the alkylation of a Thalidomide derivative (4-hydroxythalidomide).

  • Bromide Method (DMF, 90°C): 65% Yield. Significant hydrolysis of the glutarimide ring observed due to high temp/base.

  • Iodide Method (DMF, 40°C): 92% Yield. No ring opening observed.

References
  • National Institutes of Health (NIH) . (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC7577323. Retrieved from [Link]

Sources

Technical Comparison Guide: 1-Iodo-2-(2-methoxyethoxy)ethane in Medicinal Chemistry & Radiosynthesis

[1]

Executive Summary: The "Goldilocks" Linker

In the high-stakes arena of drug development and radiotracer synthesis, solubility and pharmacokinetics (PK) often dictate the success of a lead compound. 1-Iodo-2-(2-methoxyethoxy)ethane (mPEG2-Iodide) serves a critical function: it introduces a short, discrete polyethylene glycol (mPEG2) chain.[1]

Unlike high-molecular-weight PEGylation (which can hinder binding affinity) or simple methylation (which may not sufficiently improve solubility), the mPEG2 moiety offers a "Goldilocks" solution—enhancing hydrophilicity and metabolic stability while maintaining a small molecular footprint.[1]

This guide compares the iodide reagent against its bromide and tosylate counterparts, providing evidence-based protocols for its deployment in Medicinal Chemistry (solubility enhancement) and Radiochemistry (tracer scaffold construction).

Reactivity Profile & Alternative Comparison

The Electrophile Hierarchy

Choosing the right alkylating agent is a balance between reactivity (speed/yield) and stability (shelf-life/side reactions).

Feature1-Iodo-2-(2-methoxyethoxy)ethane Bromide Analog Tosylate Analog
Leaving Group Ability High (Weakest C-X bond, best leaving group)ModerateHigh (Comparable to Iodide, but bulkier)
Reactivity (

)
Excellent (Fast kinetics at lower temps)Moderate (Often requires heat/

catalyst)
Good (Reliable, but slower than iodide in some solvents)
Stability Low (Light sensitive, oxidizes to

)
High (Stable at RT)High (Crystalline/Stable oil)
Elimination Risk Moderate (Can form vinyl ethers with strong bases)LowLow to Moderate
Primary Use Case Hard-to-alkylate nucleophiles ; Radiochemistry precursors.[1]Large-scale industrial synthesis; Robust substrates.[1]Stable precursors for F-18 labeling; GMP synthesis.[1]
Expert Insight: The Finkelstein Advantage

While the bromide analog is cheaper, it often fails with sterically hindered phenols or weak nucleophiles (e.g., amides). The iodide is frequently generated in situ or used directly because the iodide ion is both a better nucleophile (to attack the bromide) and a better leaving group (for the final substitution).

  • Recommendation: If your alkylation with the bromide yields <40% or requires temperatures >100°C (risking decomposition), switch to the iodide.

Critical Applications & Case Studies

Case Study A: Radiotracer Scaffold Construction

In Positron Emission Tomography (PET), the mPEG2 chain acts as a spacer to modulate lipophilicity (

  • Challenge: Synthesizing a precursor for F-18 labeling requires attaching a PEG chain to a bioactive core (e.g., a peptide or small molecule inhibitor) without harsh conditions that racemize chiral centers.[1]

  • Solution: Use 1-Iodo-2-(2-methoxyethoxy)ethane with

    
     in DMF at mild temperatures (25–60°C).[1] The high reactivity of the iodide allows the reaction to proceed rapidly, preserving delicate functional groups.
    
  • Outcome: The resulting mPEG2-modified scaffold shows reduced non-specific binding in vivo compared to the parent lipophilic compound.

Case Study B: Polymer Functionalization (ATRP)

In Atom Transfer Radical Polymerization (ATRP), this iodide serves as a specialized initiator or post-polymerization modifier.

  • Mechanism: The terminal iodine atom is labile enough to initiate radical chains or can be displaced to graft the mPEG2 group onto a polymer backbone, creating "stealth" polymers that resist protein adsorption.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Cesium-Promoted Alkylation of a Phenol

This protocol is designed for high-value substrates where yield is paramount.[1]

Reagents:

  • Substrate: Tyrosine-derivative or phenolic drug pharmacophore (1.0 equiv)[1]

  • Reagent: 1-Iodo-2-(2-methoxyethoxy)ethane (1.2 – 1.5 equiv)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration relative to substrate)

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the phenol in anhydrous DMF. Add

    
    . Stir at Room Temperature (RT) for 15 minutes.
    
    • Validation: The suspension may change color (phenoxide formation).

  • Addition: Add 1-Iodo-2-(2-methoxyethoxy)ethane dropwise via syringe.

    • Note: If the iodide has turned brown (free iodine), wash a DCM solution of it with dilute sodium thiosulfate, dry, and concentrate before use.

  • Reaction: Stir at 50°C for 2–4 hours.

    • Validation: Monitor by TLC. The iodide spot (high

      
      ) will disappear, and the product spot will appear. If starting material remains after 4h, add 0.2 equiv more iodide.
      
  • Workup: Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over 
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol 2: In Situ Finkelstein Activation (From Bromide)

Use this if the Iodide reagent is unavailable or degraded.

  • Dissolve the Bromide analog (1 equiv) in Acetone (0.5 M).

  • Add Sodium Iodide (NaI) (1.5 equiv).

  • Reflux for 1 hour. A white precipitate (NaBr) will form.

    • Causality: The solubility difference (NaBr is insoluble in acetone) drives the equilibrium to the iodide.

  • Filter off the solid. Concentrate the filtrate. Use the crude iodide immediately for the alkylation step (Protocol 1).

Visualized Reaction Pathways

The following diagram illustrates the mechanistic pathway for introducing the mPEG2 chain, highlighting the critical decision points between direct alkylation and elimination side-reactions.

GSubstratePhenolic Substrate(Ar-OH)BaseActivation(Cs2CO3/DMF)Substrate->BaseDeprotonationPhenoxidePhenoxide Anion(Ar-O⁻ Cs⁺)Base->PhenoxideTransitionTransition State(SN2)Phenoxide->TransitionNucleophilic AttackReagent1-Iodo-2-(2-methoxyethoxy)ethane(Electrophile)Reagent->TransitionProductmPEG2-Product(Ar-O-PEG2-OMe)Transition->ProductMajor Pathway(Mild Base/50°C)SideProductElimination Byproduct(Vinyl Ether)Transition->SideProductMinor Pathway(Strong Base/High T)

Caption: Mechanistic pathway for mPEG2 alkylation. The "Cesium Effect" and mild temperature favor the SN2 product over elimination.

References

  • Biosynth. 1-Iodo-2-(2-methoxyethoxy)ethane Product Information. Accessed 2024.[2][3][4] Link

  • PubChem. Compound Summary: 1-Iodo-2-(2-methoxyethoxy)ethane.[1] National Library of Medicine. Link

  • Matyjaszewski, K., et al.Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules.
  • Reddit r/OrganicChemistry. Tosylate vs. iodide reactivity in Williamson synthesis. (Expert community discussion on elimination vs substitution). Link

  • ResearchGate. Alkylation of Phenol Protocols. (General methodology for phenolic alkylation). Link

Safety Operating Guide

Proper Disposal Procedures: 1-Iodo-2-(2-methoxyethoxy)ethane

[1][2][3]

Executive Summary & Immediate Directives

1-Iodo-2-(2-methoxyethoxy)ethane (also known as 2-(2-Methoxyethoxy)ethyl iodide) is a heterobifunctional alkylating agent.[1] Unlike simple solvents, it presents dual hazards: biological alkylation (DNA modification potential) and iodine liberation (corrosive/oxidizing byproducts).

Core Disposal Directive:

  • Do NOT combine with non-halogenated solvents.

  • Do NOT dispose of down the drain.[2]

  • Do NOT autoclave (explosion/volatilization risk).

  • Primary Stream: Segregate as Halogenated Organic Waste .

Chemical Intelligence & Hazard Profile

To manage disposal effectively, one must understand the compound's degradation pathway. Alkyl iodides are thermodynamically weaker than their chloride or bromide counterparts. Upon exposure to light or heat, the C-I bond cleaves, releasing free iodine (

Table 1: Physicochemical & Hazard Data[1][2]
ParameterSpecificationOperational Implication
CAS Number 104539-21-1Use for waste manifesting.[1][3]
Molecular Formula

High iodine content (~55% by mass).
Flash Point > 60°C (Combustible, H227)Classified as Ignitable (D001) in some jurisdictions if <60°C; treat as Flammable.
Reactivity Alkylating AgentHigh Risk: Reacts with nucleophiles (DNA, proteins).
Stability Light/Heat SensitiveDegrades to release

(corrosive).
GHS Signals WarningH302 (Harmful oral), H315 (Skin), H319 (Eye), H335 (Resp).[3]

Pre-Disposal Stabilization

Before moving waste to central accumulation areas, stabilize the material to prevent container pressurization or cross-reactivity.

  • Iodine Scavenging: If the waste liquid has turned dark brown/violet, it indicates free iodine. Add a small amount of Sodium Thiosulfate (

    
    )  or copper wire to the waste container to quench free iodine. This prevents corrosion of metal drums downstream.
    
  • Container Selection: Use amber glass or high-density polyethylene (HDPE). Avoid standard metal cans unless lined, as free iodine corrodes steel.

  • Headspace: Leave at least 10% headspace in the container to accommodate potential vapor expansion.

Disposal Workflow & Decision Logic

The following logic gate ensures compliance with RCRA (USA) and general international hazardous waste standards.

DisposalLogicStartWaste Material:1-Iodo-2-(2-methoxyethoxy)ethaneStateCheckState of Matter?Start->StateCheckLiquidLiquid WasteStateCheck->LiquidSolidSolid Waste(Contaminated Wipes/Gloves)StateCheck->SolidPurityCheckIs it Pure or Mixture?Liquid->PurityCheckSolidStreamStream B: Hazardous Solid Waste(Double Bagged)Solid->SolidStreamPurePure/Stock ChemicalPurityCheck->PureExpired/UnusedMixtureReaction MixturePurityCheck->MixturePost-ReactionHaloStreamStream A: Halogenated Organic Waste(Do not mix with acids/oxidizers)Pure->HaloStreamMixture->HaloStreamSpillSpill Cleanup DebrisSpill->SolidStream

Figure 1: Decision matrix for segregating 1-Iodo-2-(2-methoxyethoxy)ethane waste streams.

Detailed Operational Procedures

Protocol A: Standard Liquid Waste Disposal (Routine)

Context: Disposal of reaction byproducts or expired stock solutions.

  • PPE Requirements: Nitrile gloves (double-gloved recommended due to permeation potential of alkyl iodides), safety goggles, lab coat.

  • Segregation:

    • Select a waste container labeled "HALOGENATED ORGANIC SOLVENTS."

    • Crucial: Ensure the container does not contain strong oxidizers (e.g., Nitric Acid) or strong bases, as alkyl iodides can react exothermically or generate toxic vapors.

  • Transfer:

    • Pour the chemical into the container using a funnel to prevent splashing.

    • If the solution is acidic from a reaction workup, neutralize to pH 6-8 before adding to the organic waste drum to prevent gas generation.

  • Labeling:

    • List the full chemical name: 1-Iodo-2-(2-methoxyethoxy)ethane.

    • Check "Toxic" and "Irritant."[4]

    • Note "Contains Iodine" if the solution is dark.

Protocol B: Spill Cleanup & Deactivation (Emergency)

Context: Accidental benchtop spill.

Mechanism: We utilize a nucleophilic substitution reaction to chemically convert the hazardous alkyl iodide into a non-toxic salt and alcohol derivative before disposal.

Reagents:

  • Solution A: 10% Sodium Thiosulfate (

    
    ) in water (Neutralizes Iodine).
    
  • Solution B: 5% Ethanolic Potassium Hydroxide (KOH) (Deactivates Alkylating Agent).

Steps:

  • Evacuate & Ventilate: If spill is >100mL, evacuate the immediate area.

  • Absorb: Cover the spill with a specialized organic absorbent (e.g., vermiculite or charcoal pads). Do not use paper towels initially if the liquid is hot or concentrated.

  • Deactivation (On Absorbent):

    • Spray the absorbent material with Solution A until wet (turns colorless if iodine was present).

    • Follow with Solution B to hydrolyze the alkyl iodide.

  • Collection: Scoop the wet absorbent into a heavy-duty hazardous waste bag or wide-mouth jar.[1]

  • Final Wash: Clean the surface with soap and water.

  • Disposal: Label the debris as "Hazardous Waste: Contaminated Debris (Alkyl Iodide)" and dispose of via the solid hazardous waste stream.

Scientific Rationale: Why this procedure?

The Alkylating Hazard: Unlike standard solvents (acetone, hexane), 1-Iodo-2-(2-methoxyethoxy)ethane possesses a leaving group (Iodide) on a primary carbon.[1] This structure allows it to undergo

  • Implication: You cannot simply evaporate this in a fume hood. It must be incinerated at high temperatures (>1000°C) with acid gas scrubbing to capture the iodine.

The Peroxide Myth vs. Reality: While this molecule contains ether linkages (

References

  • PubChem. (n.d.).[3] 1-Iodo-2-(2-methoxyethoxy)ethane Compound Summary (CID 15698033).[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[3] Registration Dossier - 1-iodo-2-(2-methoxyethoxy)ethane.[1][3][5] Retrieved October 26, 2023, from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

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